Product packaging for Trofosfamide-d4(Cat. No.:CAS No. 1189884-36-3)

Trofosfamide-d4

Cat. No.: B564898
CAS No.: 1189884-36-3
M. Wt: 327.6 g/mol
InChI Key: UMKFEPPTGMDVMI-QEOHIWEKSA-N
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Description

Trofosfamide-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H18Cl3N2O2P and its molecular weight is 327.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18Cl3N2O2P B564898 Trofosfamide-d4 CAS No. 1189884-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-QEOHIWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676188
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189884-36-3
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trofosfamide-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and describes the mechanistic pathways of its parent compound.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Trofosfamide, a nitrogen mustard derivative with antineoplastic properties. In this compound, four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties.

The primary application of this compound in a research setting is as an internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its utility stems from the fact that it co-elutes with the non-labeled Trofosfamide but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of Trofosfamide in complex biological matrices by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

Quantitative data for Trofosfamide is summarized in the table below. The properties of this compound are expected to be very similar, with a notable increase in molecular weight due to the presence of deuterium.

PropertyValueReference
Chemical Formula C₉H₁₈Cl₃N₂O₂P--INVALID-LINK--
Molecular Weight 323.58 g/mol --INVALID-LINK--
CAS Number 22089-22-1--INVALID-LINK--
Appearance White Solid--INVALID-LINK--
Melting Point 47-49°C--INVALID-LINK--
Solubility DMSO: 30mg/mL; Ethanol: 50mg/mL--INVALID-LINK--
Storage 2-8°C Refrigerator, Under inert atmosphere--INVALID-LINK--

Note: The molecular weight of this compound is 327.61 g/mol .

Mechanism of Action of the Parent Compound: Trofosfamide

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation primarily occurs in the liver via cytochrome P450 enzymes.[1][2] The metabolic process converts Trofosfamide into its active metabolites, including ifosfamide and cyclophosphamide.[1] These active metabolites are alkylating agents that covalently attach alkyl groups to DNA, primarily at the N7 position of guanine.[1][2] This alkylation leads to the formation of DNA cross-links, both intrastrand and interstrand.[1][2] These cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]

Signaling Pathway of Trofosfamide Bioactivation and DNA Alkylation

Trofosfamide_Pathway Trofosfamide Trofosfamide (Prodrug) CYP450 Hepatic Cytochrome P450 Trofosfamide->CYP450 Metabolism Active_Metabolites Active Metabolites (e.g., Ifosfamide Mustard) CYP450->Active_Metabolites DNA Nuclear DNA Active_Metabolites->DNA Alkylation DNA_Adducts DNA Cross-links (Intra- and Interstrand) DNA->DNA_Adducts Replication_Block Blockage of DNA Replication & Transcription DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Bioactivation of Trofosfamide and subsequent DNA alkylation leading to apoptosis.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Synthesis_Workflow Start Deuterated Chloroethylamine Precursor Step1 Reaction with Phosphorus Oxychloride Start->Step1 Step2 Formation of Phosphorodiamidic Chloride Intermediate Step1->Step2 Step3 Cyclization with 3-aminopropanol Step2->Step3 Final This compound Step3->Final

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Analysis of Trofosfamide using this compound as an Internal Standard

The following is a representative protocol for the quantification of Trofosfamide in a biological matrix (e.g., plasma) using UPLC-MS/MS with this compound as an internal standard. This protocol is a composite based on methods for similar compounds and should be optimized and validated for specific applications.

3.2.1. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

3.2.2. UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient To be optimized, e.g., 5-95% B over 5 minutes
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically. For Trofosfamide (C₉H₁₈Cl₃N₂O₂P), the precursor ion would be [M+H]⁺. For this compound, the precursor ion would be [M+H]⁺ with an m/z shift of +4. Product ions would be selected based on fragmentation patterns.

Analytical Workflow:

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject UPLC-MS/MS Analysis Reconstitute->Inject Quant Quantification using Calibration Curve Inject->Quant

Caption: Workflow for the quantitative analysis of Trofosfamide using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and metabolism of Trofosfamide. Its use as an internal standard in LC-MS-based bioanalysis allows for highly accurate and precise quantification of the parent drug in various biological matrices. This in-depth guide provides a foundational understanding of this compound, its application, and the mechanistic context of its non-deuterated counterpart, which is vital for professionals in drug development and biomedical research.

References

An In-depth Technical Guide to Trofosfamide-d4: Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Trofosfamide-d4, a deuterated analog of the antineoplastic agent Trofosfamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Identification

Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. Its deuterated isotopologue, this compound, is a critical tool in pharmacokinetic and metabolic research, often used as an internal standard in quantitative bioanalysis.

Trofosfamide

  • Chemical Name: N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide

  • Molecular Formula: C₉H₁₈Cl₃N₂O₂P

  • CAS Number: 22089-22-1

This compound

  • Chemical Name: N,N,3-Tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1]

  • Molecular Formula: C₉H₁₄D₄Cl₃N₂O₂P

  • CAS Number: 1189884-36-3[1]

The deuterium atoms in this compound are specifically located on the oxazaphosphorine ring, as indicated by the chemical name. This specific labeling is crucial for its application as an internal standard, as it is less susceptible to metabolic H/D exchange.

Below are the graphical representations of the chemical structures of Trofosfamide and this compound.

Chemical Structure of Trofosfamide

Chemical Structure of this compound

Isotopic Purity: Data and Definitions

Isotopic purity is a critical parameter for deuterated standards, defining the extent to which the intended isotope (deuterium) has replaced the original isotope (protium) at specific molecular positions. It is important to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope (e.g., Deuterium) at a given labeled position within a molecule.

  • Species Abundance: This refers to the percentage of molecules in a sample that have a specific isotopic composition.

Commercially available this compound typically has a high isotopic purity, essential for its function as an internal standard. Below is a summary of typical specifications.

ParameterSpecificationReference
Isotopic Purity >98%Commercial Supplier Data
Deuterium Content Not less than 99 atom % DGeneral standard for deuterated compounds

Plausible Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 3-Amino-1-propanol-d4 3-Amino-1-propanol-d4 Step1 Step 1: Reaction of 3-Amino-1-propanol-d4 with Phosphorus oxychloride 3-Amino-1-propanol-d4->Step1 Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Step1 Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Step2 Step 2: Reaction with Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Step2 2-Chloroethylamine 2-Chloroethylamine Step3 Step 3: Reaction with 2-Chloroethylamine 2-Chloroethylamine->Step3 Step1->Step2 Step2->Step3 This compound This compound Step3->this compound

Plausible Synthetic Workflow for this compound

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • The isotopic cluster of the [M+H]⁺ ion is analyzed.

    • The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are measured.

    • The isotopic purity is calculated based on the relative abundance of the d₄ isotopologue compared to the sum of all isotopologues.

HRMS_Workflow A Sample Preparation (this compound solution) B Injection into LC-HR-MS A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (High-Resolution Mass Analyzer) C->D E Data Acquisition (Full Scan Mass Spectrum) D->E F Data Analysis (Isotopic Cluster Analysis) E->F G Calculation of Isotopic Purity F->G

Workflow for Isotopic Purity Analysis by HR-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the location of deuterium labels and quantifying the isotopic enrichment.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the sample.

    • The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms the location of the deuterium labels.

    • Integration of the residual proton signals at the labeled positions relative to a non-deuterated internal standard or a non-labeled position within the molecule allows for the quantification of isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum of the sample.

    • The presence of signals at the chemical shifts corresponding to the labeled positions directly confirms the incorporation of deuterium.

  • Combined ¹H and ²H NMR Analysis: A combined approach can provide a more accurate determination of isotopic abundance.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and isotopic purity of this compound. The precise knowledge of its structure and isotopic enrichment is paramount for its application in sensitive bioanalytical methods and metabolic studies. The experimental protocols outlined for HR-MS and NMR spectroscopy serve as a foundation for the accurate characterization of this and other deuterated compounds, ensuring the reliability and reproducibility of research findings in drug development.

References

The Unseen Hand: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is a constant challenge. This guide delves into the core mechanism of action of deuterated internal standards, a cornerstone of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). By understanding their function, researchers can enhance the robustness and reliability of their analytical methods.

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium. This subtle modification in mass, without a significant alteration of the molecule's physicochemical properties, is the key to their efficacy.[1] In quantitative bioanalysis, their primary role is to act as a reliable comparator, co-navigating the analytical workflow alongside the analyte and thereby compensating for variations that can occur during sample preparation and analysis.[2][3]

The Core Mechanism: Mimicry and Correction

The fundamental principle behind the use of a deuterated internal standard is that it behaves nearly identically to the unlabeled analyte throughout the entire analytical process.[3] From extraction and derivatization to chromatographic separation and ionization in the mass spectrometer, both the analyte and its deuterated counterpart experience similar losses and variations.[2] By adding a known amount of the deuterated standard to the sample at the earliest possible stage, a ratio of the analyte to the internal standard can be established. This ratio remains constant despite variations in sample handling or instrument response, leading to more accurate and precise quantification.[4]

The ideal deuterated internal standard should co-elute with the analyte, meaning they should have the same retention time during chromatography.[5] It should also have a sufficient mass difference to be distinguished by the mass spectrometer without any isotopic overlap.[5]

Visualizing the Workflow

The following diagram illustrates a typical analytical workflow incorporating a deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Quantification->Result matrix_effect cluster_no_suppression Without Ion Suppression cluster_suppression With Ion Suppression Analyte1 Analyte Signal Ratio1 Analyte/IS Ratio = X Analyte1->Ratio1 IS1 IS Signal IS1->Ratio1 Analyte2 Suppressed Analyte Signal Ratio2 Analyte/IS Ratio = X Analyte2->Ratio2 IS2 Suppressed IS Signal IS2->Ratio2 Suppression_Source Matrix Components (Ion Suppression) Suppression_Source->Analyte2 Suppression_Source->IS2 isotope_effect Retention Time cluster_chromatogram Chromatogram Chromatogram_Image Chromatogram_Image Analyte Analyte Peak IS Deuterated IS Peak (Slightly Shifted)

References

Synthesis and Characterization of Trofosfamide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the use of isotopically labeled compounds for metabolism, pharmacokinetic, and mechanistic studies.

Introduction

Trofosfamide is a cyclophosphamide analog belonging to the oxazaphosphorine class of alkylating agents. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. Deuterium-labeled analogs of therapeutic agents, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug by slowing down metabolic processes at the site of deuteration (the kinetic isotope effect). This can lead to a better understanding of the drug's metabolic fate and can potentially be used to develop "heavy drugs" with improved therapeutic profiles.

This guide outlines a proposed synthetic route for this compound and details the analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy, adapting established methods for the synthesis of cyclophosphamide and its analogs. The key is the introduction of the deuterium labels at a specific position in one of the key precursors. Based on the common availability of deuterated starting materials, a plausible route involves the deuteration of the N,N-bis(2-chloroethyl)amine moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available or readily synthesized deuterated precursors.

Synthesis_Pathway A N,N-Bis(2-chloroethyl-d4)amine hydrochloride C N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride A->C + POCl3 in CH2Cl2, TEA B Phosphorus oxychloride (POCl3) B->C E This compound C->E + 3-(2-Chloroethyl)amino-1-propanol in CH2Cl2, TEA D 3-(2-Chloroethyl)amino-1-propanol D->E F Triethylamine (TEA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride

  • To a stirred solution of N,N-bis(2-chloroethyl-d4)amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • The resulting filtrate containing the crude N,N-bis(2-chloroethyl-d4)phosphoramidic dichloride is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • To the filtrate from Step 1, add a solution of 3-(2-chloroethyl)amino-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ²H, ¹³C, ³¹P) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS Purity Purity Analysis (HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation & Isotopic Enrichment NMR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.

Table 1: Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~3.7-3.9m-P-O-CH₂-
~3.6t-N-CH₂-CH ₂-Cl
~3.2-3.4m-P-N(CH₂CH₂Cl)₂
~1.8-2.0m-O-CH₂-CH ₂-CH₂-
²H NMR~3.6br s-N-CD ₂-CH₂-Cl
¹³C NMR~65-P-O-C H₂-
~50-P-N(C H₂)₂-
~42-N-CH₂-C H₂-Cl
~35-O-CH₂-C H₂-CH₂-
³¹P NMR~10-15sP =O

Note: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions. The ²H NMR will confirm the presence and location of the deuterium atoms. The ¹³C signals for the deuterated carbons will be observed as multiplets with attenuated intensity due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) helps in structural elucidation through fragmentation analysis.

Table 2: Expected Mass Spectrometry Data for this compound

AnalysisExpected ValueInterpretation
Molecular FormulaC₉H₁₄D₄Cl₃N₂O₂P
Exact Mass327.03
HRMS (ESI+) m/z[M+H]⁺ = 328.03xxConfirms elemental composition
MS/MS FragmentationLoss of C₂H₄ClCharacteristic fragmentation of the chloroethyl side chain
Loss of C₂D₄ClConfirms deuteration on the chloroethyl side chain
Cleavage of the oxazaphosphorine ringProvides structural information

Metabolic Activation of Trofosfamide

The cytotoxic activity of Trofosfamide is dependent on its metabolic activation by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting the results of studies using this compound.

Metabolic_Pathway Trofosfamide Trofosfamide Hydroxy 4-Hydroxy-Trofosfamide Trofosfamide->Hydroxy Hydroxylation Aldo Aldotrofosfamide Hydroxy->Aldo Tautomerization Mustard Phosphoramide Mustard (Active Metabolite) Aldo->Mustard β-elimination Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein β-elimination CYP450 CYP450 Enzymes CYP450->Hydroxy

Caption: Metabolic activation pathway of Trofosfamide.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for analogous compounds. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. This compound serves as a critical tool for researchers investigating the metabolism, pharmacokinetics, and mechanism of action of this important class of anticancer agents. The data and protocols presented herein should facilitate the preparation and use of this valuable research compound.

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetic Profile of Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Trofosfamide-d4 in preclinical models. As direct experimental data for the deuterated analog is not yet publicly available, this guide establishes a robust framework by integrating the known pharmacokinetics of Trofosfamide with the predictable metabolic alterations conferred by deuterium substitution. This document is intended to guide research efforts and inform the design of pivotal preclinical studies.

Introduction to Trofosfamide and the Rationale for Deuteration

Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide. It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The primary activation pathway involves 4-hydroxylation, leading to the formation of active metabolites that can cross-link DNA and induce tumor cell apoptosis.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect (KIE). By selectively deuterating Trofosfamide at sites of metabolism, it is hypothesized that this compound will exhibit a more favorable pharmacokinetic profile, potentially leading to increased therapeutic efficacy and an improved safety margin.

Metabolic Pathways of Trofosfamide

The metabolism of Trofosfamide is complex, involving both activation and inactivation pathways. The key metabolic steps are outlined below.

Trofosfamide_Metabolism Trofosfamide Trofosfamide Metabolite_4OH_Trofosfamide 4-Hydroxy-Trofosfamide (Active) Trofosfamide->Metabolite_4OH_Trofosfamide CYP-mediated 4-Hydroxylation (Activation) Ifosfamide Ifosfamide (IFO) Trofosfamide->Ifosfamide Side-chain Oxidation Cyclophosphamide Cyclophosphamide (CYC) Trofosfamide->Cyclophosphamide Side-chain Oxidation Active_Metabolites Further Active Metabolites (e.g., Phosphoramide Mustard) Metabolite_4OH_Trofosfamide->Active_Metabolites Inactive_Metabolites Inactive Metabolites Ifosfamide->Inactive_Metabolites Cyclophosphamide->Inactive_Metabolites

Metabolic pathway of Trofosfamide.

Pharmacokinetic Profile of Trofosfamide in Preclinical Models

While comprehensive in vivo pharmacokinetic data for Trofosfamide in preclinical models is limited in publicly available literature, in vitro studies using rat and mouse liver microsomes indicate that Trofosfamide is metabolized to Ifosfamide (IFO) and Cyclophosphamide (CYC), with IFO being the predominant metabolite in these species.[1] Human studies have shown that Trofosfamide has a short half-life of approximately 1 to 1.2 hours and is rapidly cleared.[2][3] The primary active metabolite, 4-hydroxy-trofosfamide, is crucial for its cytotoxic effects.[3]

Table 1: Summary of Known Pharmacokinetic Characteristics of Trofosfamide

ParameterSpeciesValue/ObservationReference
Metabolism Rat, MousePrimarily metabolized to Ifosfamide (IFO) and Cyclophosphamide (CYC) via side-chain oxidation. IFO is the major metabolite.[1]
HumanRapid and extensive metabolism.[2]
Activation Pathway In vitroFormation of active 4-hydroxy metabolites.[1]
Half-life (t½) Human~1 - 1.2 hours[2][3]
Clearance (CL) HumanHigh[3]

Hypothetical Pharmacokinetic Profile of this compound

Based on the principles of the kinetic isotope effect, deuteration of Trofosfamide at the sites of metabolic oxidation is expected to slow down its metabolism. This would likely result in a longer half-life, increased systemic exposure (AUC), and a lower clearance rate for this compound compared to its non-deuterated counterpart. Consequently, the formation of its primary metabolites, including the active 4-hydroxy-trofosfamide and ifosfamide, may be reduced or delayed.

Table 2: Hypothetical Pharmacokinetic Profile of this compound in a Preclinical Model (e.g., Rat)

ParameterTrofosfamide (Projected)This compound (Hypothetical)Expected ChangeRationale
Half-life (t½) ~0.5 - 1.0 h~1.0 - 2.0 hIncreasedSlower metabolic clearance due to KIE.
Max Concentration (Cmax) X µg/mL> X µg/mLIncreasedSlower initial metabolism and distribution.
Area Under the Curve (AUC) Y µgh/mL> Y µgh/mLIncreasedReduced rate of elimination.
Clearance (CL) Z L/h/kg< Z L/h/kgDecreasedSlower metabolic breakdown.
Metabolite Formation RapidSlowerDecreased RateKIE reduces the rate of CYP-mediated oxidation.

Note: The values presented for this compound are hypothetical and require experimental verification.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To empirically determine the pharmacokinetic profile of this compound, a series of well-designed preclinical studies are necessary. The following protocols provide a framework for such investigations.

Animal Models
  • Species: Sprague-Dawley rats and CD-1 mice are commonly used preclinical species for pharmacokinetic studies of oxazaphosphorines.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment before the study.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Study_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (e.g., Oral Gavage) Animal_Acclimatization->Drug_Administration Dose_Preparation This compound Dose Preparation Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Drug_Administration->Blood_Sampling Urine_Collection Urine Collection (Metabolic Cages) Drug_Administration->Urine_Collection Sample_Processing Plasma and Urine Sample Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_MS->PK_Modeling Report_Generation Report Generation PK_Modeling->Report_Generation

Experimental workflow for a preclinical PK study.

Drug Administration and Sample Collection
  • Formulation: this compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Dose Levels: At least three dose levels should be evaluated to assess dose proportionality.

  • Blood Sampling: Serial blood samples (e.g., 50-100 µL) should be collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant. Plasma should be harvested by centrifugation and stored at -80°C until analysis.

  • Urine Collection: If urinary excretion is to be determined, animals should be housed in metabolic cages for the collection of urine over specified intervals.

Bioanalytical Method

A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound and its key metabolites in biological matrices.

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity.

  • Sample Preparation: A robust sample preparation method, such as protein precipitation or solid-phase extraction, should be developed to remove interfering substances from the plasma and urine samples.

  • Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

Conclusion

While direct experimental data on the pharmacokinetic profile of this compound in preclinical models is not yet available, this technical guide provides a comprehensive framework for its investigation. Based on the known metabolism of Trofosfamide and the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit a more favorable pharmacokinetic profile than its non-deuterated counterpart. The detailed experimental protocols outlined herein will enable researchers to rigorously test this hypothesis and generate the necessary data to support the continued development of this promising therapeutic candidate. The insights gained from these preclinical studies will be critical for guiding dose selection and study design for future clinical trials.

References

An In-depth Technical Guide on the Metabolic Fate and Stability of Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trofosfamide is a chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents. It functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1] Like its analogues, cyclophosphamide and ifosfamide, Trofosfamide is crucial in the treatment of various cancers, including lymphomas and solid tumors.[2][3] The activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes and is essential for its antitumor activity.[1][2]

This guide focuses on the metabolic fate and stability of Trofosfamide. The deuterated isotopologue, Trofosfamide-d4, is often employed as an internal standard in quantitative bioanalytical assays due to its chemical identity and distinct mass. While specific metabolic studies on this compound are not extensively published, its metabolic pathways and stability profile are presumed to be virtually identical to those of the parent compound. Minor differences in the rate of metabolism may occur due to the kinetic isotope effect, but the primary biotransformation routes remain the same.

Metabolic Fate and Biotransformation

The metabolism of Trofosfamide is complex, involving two main competing pathways: a bioactivation pathway and a side-chain oxidation pathway. Both are primarily catalyzed by hepatic mixed-function oxidase systems.[4]

Bioactivation Pathway: Ring C4-Hydroxylation

The critical step for the cytotoxic activity of Trofosfamide is the hydroxylation at the 4th carbon position of the oxazaphosphorine ring.[4][5] This reaction is mediated by CYP enzymes and results in the formation of the primary active metabolite, 4-hydroxy-trofosfamide.[5] This metabolite exists in equilibrium with its open-ring tautomer, aldotrofosfamide. The subsequent decomposition of these intermediates yields the ultimate alkylating agent, phosphoramide mustard, which exerts its cytotoxic effect by cross-linking DNA strands, inhibiting DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

Side-Chain Oxidation: N-Dechloroethylation

In parallel to the activation pathway, Trofosfamide undergoes oxidation of its N-chloroethyl side chains.[4] This process, also mediated by CYPs, leads to the formation of two key metabolites: Ifosfamide (IFO) and Cyclophosphamide (CYC).[4][6] Of these, Ifosfamide is the predominant metabolite.[4][6][7] These metabolites themselves are also prodrugs and can be further metabolized via ring hydroxylation to form their own cytotoxic species (e.g., 4-hydroxy-ifosfamide).[5] The N-dechloroethylation process also generates chloroacetaldehyde, a byproduct associated with neurotoxic and nephrotoxic side effects.[8]

The diagram below illustrates the primary metabolic pathways of Trofosfamide.

G cluster_0 Trofosfamide Metabolism cluster_1 Bioactivation Pathway cluster_2 Side-Chain Oxidation TRO Trofosfamide OH_TRO 4-Hydroxy-Trofosfamide TRO->OH_TRO CYP-mediated C4-Hydroxylation IFO Ifosfamide (IFO) (Major Metabolite) TRO->IFO CYP-mediated N-Dechloroethylation CYC Cyclophosphamide (CYC) (Minor Metabolite) TRO->CYC CYP-mediated N-Dechloroethylation ALDO_TRO Aldotrofosfamide OH_TRO->ALDO_TRO Tautomerization PM Phosphoramide Mustard (Cytotoxic Agent) ALDO_TRO->PM Decomposition ACRO Acrolein ALDO_TRO->ACRO OH_IFO 4-Hydroxy-Ifosfamide (Active Metabolite) IFO->OH_IFO C4-Hydroxylation

Diagram 1: Metabolic Pathways of Trofosfamide

Quantitative Metabolic Data

Trofosfamide is rapidly metabolized in vivo, exhibiting a short plasma half-life.[5][7] The extent of its conversion to various metabolites has been quantified in both preclinical and clinical studies.

ParameterValueSpeciesNotesReference
Plasma Half-Life (t½) ~1.0 - 1.2 hoursHumanDemonstrates rapid metabolism and elimination.[5][7]
AUC Molar Ratio (Metabolite/TRO) 4-hydroxy-TRO: 1.59HumanShows significant conversion to the active metabolite.[5]
IFO: 6.90HumanIndicates N-dechloroethylation to IFO is a major pathway.[5]
CYC: 0.74HumanN-dechloroethylation to CYC is a minor pathway.[5]
4-hydroxy-IFO: 0.40Human[5]
AUC Ratio (TRO:IFO) 1:13HumanConfirms IFO as a major metabolite.[6]
AUC Ratio (IFO:CYC) 18:1HumanShows IFO formation is highly favored over CYC.[6]
Maximal Concentration (Cmax) 10 - 13 µmol/LHumanFor Trofosfamide, 4-hydroxy-TRO, and IFO.[5]
Michaelis Constant (Km) 398 µM (for IFO formation)RatIn vitro kinetic parameter from liver microsomes.[4]
348 µM (for CYC formation)RatIn vitro kinetic parameter from liver microsomes.[4]
Maximal Velocity (Vmax) 70.8 nmol/120 min/mg protein (for IFO)RatIn vitro kinetic parameter from liver microsomes.[4]
13.30 nmol/120 min/mg protein (for CYC)RatIn vitro kinetic parameter from liver microsomes.[4]

Stability Profile

Metabolic Stability

As indicated by its short in vivo half-life of approximately one hour, Trofosfamide exhibits low metabolic stability.[5][7] It is rapidly and extensively converted by hepatic enzymes into its various metabolites.[5] This high conversion rate is a defining characteristic of its action as a prodrug.

Chemical Stability

Experimental Protocols

The investigation of Trofosfamide's metabolic fate relies on established in vitro and in vivo methodologies.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the biotransformation of Trofosfamide in a controlled environment that simulates hepatic metabolism.

  • Preparation of Microsomes: Liver microsomes are prepared from different species (e.g., rat, mouse, human) through differential centrifugation of liver homogenates.[4]

  • Incubation: Microsomal proteins are incubated with Trofosfamide at various concentrations in a buffered solution containing an NADPH-generating system to support CYP enzyme activity.[4]

  • Time Course Analysis: The reaction is allowed to proceed for various time periods (e.g., 0, 30, 60, 120 minutes).[4]

  • Reaction Quenching: The metabolic reaction is terminated at each time point, typically by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: After quenching, samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed for the presence of Trofosfamide and its metabolites (IFO, CYC, 4-hydroxy-trofosfamide).[4]

  • Analytical Method: Metabolite quantification is performed using analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[4][5]

The workflow for this experimental protocol is visualized below.

G cluster_workflow In Vitro Metabolism Workflow A Prepare Liver Microsomes and Reaction Mixture B Add Trofosfamide to Initiate Reaction A->B C Incubate at 37°C (Multiple Time Points) B->C D Quench Reaction (e.g., with Acetonitrile) C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by HPLC-MS/UV E->F G Quantify Metabolites and Determine Kinetics F->G

Diagram 2: In Vitro Metabolism Experimental Workflow
Human Pharmacokinetic Study

This protocol outlines the methodology for studying the metabolism of Trofosfamide in human subjects.

  • Patient Recruitment: Patients with solid tumors or lymphomas meeting specific inclusion criteria (e.g., normal liver and renal function) are enrolled.[5][7]

  • Drug Administration: A single oral dose of Trofosfamide is administered to the patients.[5][7]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine samples may also be collected over a 24-hour period.[6][7]

  • Sample Processing: Plasma is separated from blood samples. Both plasma and urine samples are processed and stored, often frozen, until analysis.

  • Analytical Methods: Concentrations of Trofosfamide and its stable metabolites (IFO, CYC, dechloroethylated derivatives) are determined using validated analytical methods such as gas chromatography (GC) or HPLC coupled with mass spectrometry (MS).[6][7] A specialized HPLC-UV or HPLC-MS method is required to quantify the unstable 4-hydroxy metabolites.[5]

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

Trofosfamide is a prodrug that undergoes rapid and extensive metabolism through two primary pathways: a bioactivation C4-hydroxylation and a side-chain oxidation leading to the formation of Ifosfamide and Cyclophosphamide.[4][5] Its low metabolic stability is intrinsic to its mechanism of action, with a short plasma half-life of about one hour.[7] While detailed chemical stability data is scarce, it is presumed to be sufficiently stable for clinical use. The metabolic profile of this compound is expected to mirror that of the non-deuterated drug, validating its use as a reliable internal standard for bioanalytical applications. Understanding these metabolic and stability characteristics is fundamental for optimizing its therapeutic use and for the continued development of related antineoplastic agents.

References

Trofosfamide-d4: A Technical Guide to Specifications and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analysis where this compound is utilized as an internal standard or for mechanistic investigations.

Certificate of Analysis: Representative Data

The following tables summarize the typical specifications and analytical results for a batch of this compound. These values are representative of a high-quality standard suitable for demanding research applications.

Table 1: General Properties

ParameterSpecification
Chemical Name N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide
Synonyms Ixoten-d4, NSC 109723-d4, Trifosfamide-d4
CAS Number 1189884-36-3[1][2][3]
Molecular Formula C₉H₁₄D₄Cl₃N₂O₂P[1][2]
Molecular Weight 327.61 g/mol [1][2][3]
Appearance White to Off-White Solid[1]
Solubility Soluble in Methanol, Acetonitrile, DMSO
Storage 2-8°C, under inert atmosphere[1]

Table 2: Quality Control Specifications

Analytical TestSpecificationMethod
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Chemical Identity Conforms to structure¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry
Isotopic Purity ≥ 99% Deuterium IncorporationMass Spectrometry
Residual Solvents To be reportedGas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine the purity.

Mass Spectrometry for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the level of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid.

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the expected molecular weight of this compound.

  • Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species are measured. The isotopic purity is calculated from the ratio of the d4 peak area to the sum of all relevant isotopic peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Experiments:

    • ¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the overall proton chemical shifts and integrations.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ³¹P NMR: To identify the phosphorus signal characteristic of the oxazaphosphorine ring.

  • Procedure: A sample of this compound is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The resulting spectra are analyzed and compared with the expected chemical shifts and coupling constants for the Trofosfamide structure.

Visualized Workflow

The following diagram illustrates the typical quality control workflow for the release of a batch of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Batch Disposition Synthesis Chemical Synthesis of This compound Purification Purification Synthesis->Purification Sampling Batch Sampling Purification->Sampling HPLC HPLC Purity Sampling->HPLC MS MS Identity & Isotopic Purity Sampling->MS NMR NMR Structure Sampling->NMR Other Other Tests (KF, GC) Sampling->Other CoA Certificate of Analysis Generation HPLC->CoA MS->CoA NMR->CoA Other->CoA Release Batch Release CoA->Release Specifications Met Reject Batch Rejection CoA->Reject OOS

Caption: Quality Control Workflow for this compound.

References

Trofosfamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document furnishes key chemical data, details the metabolic activation and mechanism of action of the parent compound, and presents relevant experimental methodologies.

Core Chemical and Physical Data

The following table summarizes the essential chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 1189884-36-3[1][2][3][4]
Molecular Formula C₉H₁₄D₄Cl₃N₂O₂P[1][2][3]
Molecular Weight 327.61 g/mol [1][2][3]
Appearance White Solid[1]
Storage Conditions 2-8°C Refrigerator, Under inert atmosphere[1]

Metabolic Activation and Mechanism of Action

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is a critical aspect of its pharmacology and is detailed below.

Metabolic Pathway

Trofosfamide is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves N-dechloroethylation to its active metabolites, Ifosfamide and, to a lesser extent, Cyclophosphamide. These metabolites are then further hydroxylated at the C4 position to form 4-hydroxyifosfamide and 4-hydroxycyclophosphamide, which exist in equilibrium with their tautomeric ring-opened aldehydes, ifosforamide mustard and phosphoramide mustard, respectively. These mustards are the ultimate alkylating agents responsible for the drug's antineoplastic activity.

Trofosfamide_Metabolism Trofosfamide Trofosfamide Ifosfamide Ifosfamide (major metabolite) Trofosfamide->Ifosfamide CYP450 (N-dechloroethylation) Cyclophosphamide Cyclophosphamide (minor metabolite) Trofosfamide->Cyclophosphamide CYP450 (N-dechloroethylation) Hydroxy_IFO 4-Hydroxyifosfamide Ifosfamide->Hydroxy_IFO CYP450 (4-Hydroxylation) Hydroxy_CYP 4-Hydroxycyclophosphamide Cyclophosphamide->Hydroxy_CYP CYP450 (4-Hydroxylation) IFO_Mustard Ifosforamide Mustard (Active Alkylating Agent) Hydroxy_IFO->IFO_Mustard Tautomerization Toxicity Toxic Metabolites (Acrolein, Chloroacetaldehyde) Hydroxy_IFO->Toxicity generates CYP_Mustard Phosphoramide Mustard (Active Alkylating Agent) Hydroxy_CYP->CYP_Mustard Tautomerization Hydroxy_CYP->Toxicity generates Inactive Inactive Metabolites IFO_Mustard->Inactive CYP_Mustard->Inactive

Caption: Metabolic activation pathway of Trofosfamide.
Mechanism of Cytotoxicity

The active metabolites of Trofosfamide, ifosforamide mustard and phosphoramide mustard, are bifunctional alkylating agents. They form covalent bonds with nucleophilic groups on cellular macromolecules, with the N7 position of guanine in DNA being a primary target. This alkylation can occur on a single strand or, more critically, between adjacent guanine bases on opposite DNA strands, leading to interstrand cross-links.

These DNA lesions have several downstream consequences:

  • Inhibition of DNA Replication and Transcription: Interstrand cross-links prevent the separation of the DNA double helix, which is essential for both replication and transcription, thus halting cell division and protein synthesis.

  • Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses and activates apoptotic pathways. This programmed cell death is a key mechanism of the drug's anticancer effect. The apoptotic cascade involves the activation of caspases and is influenced by members of the Bcl-2 family of proteins.

Trofosfamide_MoA Active_Metabolites Ifosforamide Mustard & Phosphoramide Mustard DNA_Alkylation DNA Alkylation (N7 of Guanine) Active_Metabolites->DNA_Alkylation Interstrand_Crosslinks DNA Interstrand Cross-links DNA_Alkylation->Interstrand_Crosslinks Replication_Block Inhibition of DNA Replication & Transcription Interstrand_Crosslinks->Replication_Block Apoptosis Induction of Apoptosis Interstrand_Crosslinks->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Cell_Death Tumor Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Experimental_Workflow cluster_PK Pharmacokinetic Analysis cluster_Cyto Cytotoxicity Assay (MTT) cluster_Comet DNA Cross-linking (Comet Assay) PK_Sample 1. Plasma Sample Collection PK_Prep 2. Sample Preparation (Protein Precipitation, SPE) PK_Sample->PK_Prep PK_HPLC 3. HPLC Analysis PK_Prep->PK_HPLC PK_Quant 4. Quantification PK_HPLC->PK_Quant Cyto_Cell 1. Cell Seeding Cyto_Treat 2. Drug Treatment Cyto_Cell->Cyto_Treat Cyto_MTT 3. MTT Incubation Cyto_Treat->Cyto_MTT Cyto_Read 4. Absorbance Reading & IC50 Calculation Cyto_MTT->Cyto_Read Comet_Treat 1. Cell Treatment Comet_Lysis 2. Lysis & Irradiation Comet_Treat->Comet_Lysis Comet_Electro 3. Electrophoresis Comet_Lysis->Comet_Electro Comet_Vis 4. Visualization & Analysis Comet_Electro->Comet_Vis

References

The Deuterium Advantage: A Technical Review of Deuterated Cyclophosphamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CP) is a cornerstone of chemotherapy, a potent alkylating agent used across a spectrum of malignancies. However, its efficacy is intrinsically linked to a complex metabolic activation process that also generates toxic byproducts. This review explores the preclinical rationale and development of deuterated cyclophosphamide analogs, a strategy designed to favorably alter the drug's metabolic fate. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with its heavier, non-radioactive isotope deuterium at key metabolic sites can slow down specific enzymatic reactions. For cyclophosphamide, deuteration at the C-4 position aims to modulate its conversion by cytochrome P450 enzymes, potentially increasing the therapeutic window by altering the balance between the formation of active antitumor metabolites and those responsible for toxicity. This document provides a comprehensive overview of the foundational preclinical data, experimental methodologies, and the underlying biochemical pathways governing this therapeutic strategy.

Introduction: The Rationale for Deuterating Cyclophosphamide

Cyclophosphamide is a prodrug that requires hepatic bioactivation to exert its cytotoxic effects.[1] This process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2B6, which hydroxylate the parent molecule at the C-4 position to form 4-hydroxycyclophosphamide (4-OHCP).[2] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, which then undergoes spontaneous decomposition to yield the two key metabolites:

  • Phosphoramide Mustard: The primary DNA alkylating agent responsible for the therapeutic, cytotoxic effect.[1]

  • Acrolein: A highly reactive and toxic aldehyde responsible for side effects such as hemorrhagic cystitis.[3]

A competing metabolic pathway involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde. A major detoxification route for aldophosphamide is its oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.

The core hypothesis behind deuterating cyclophosphamide is based on the deuterium kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step can be slowed when deuterium is substituted at that position.

By replacing the hydrogen atoms at the C-4 position of cyclophosphamide with deuterium (e.g., 4,4-dideuterio-cyclophosphamide or d2-CP), the rate of CYP-mediated 4-hydroxylation can be reduced.[2] This metabolic shift is theorized to:

  • Decrease the overall rate of metabolism, potentially altering the pharmacokinetic profile.

  • Shift the balance between the formation of active and toxic metabolites.

  • Potentially reduce the formation of acrolein and other toxic byproducts, thereby improving the drug's safety profile.

Preclinical Data Summary

The foundational research on deuterated cyclophosphamides was conducted in the late 1970s. These studies, while dated, provide the most direct quantitative comparisons available in the public domain. The data demonstrates that deuteration at the C-4 position has a measurable impact on metabolism and antitumor activity, whereas deuteration at other positions can significantly alter the drug's potency.

Table 1: Preclinical Efficacy and Metabolic Data of Deuterated Cyclophosphamide Analogs
CompoundAntitumor Activity (ED90 vs. ADJ/PC6 Tumor)¹ [mg/kg][2]Metabolic Isotope Effect (kH/kD) for 4-Keto-CP Formation¹[2]Metabolic Isotope Effect (kH/kD) for Carboxyphosphamide Formation¹[2]
Cyclophosphamide (CP)261.0 (Reference)1.0 (Reference)
4,4-dideuterio-CP (d2)272.21.8
4,6,6-tetradeuterio-CP (d4)252.21.8
5,5-dideuterio-CP (d2)180 - 350 (Marked drop in potency)Not ApplicableNot Applicable
¹Data from studies on ADJ/PC6 murine plasma cell tumor.[2]

Key Signaling and Logical Pathways

The mechanism of action and the rationale for deuteration can be visualized through the following diagrams.

Metabolism_Pathway Metabolic Activation Pathway of Cyclophosphamide cluster_blood Blood/Systemic Circulation cluster_liver Liver Cell (Hepatocyte) cluster_target Target Cancer Cell CP Cyclophosphamide (Prodrug) CP_liver Cyclophosphamide CP->CP_liver Uptake OHCP 4-Hydroxycyclophosphamide (4-OHCP) CP_liver->OHCP CYP2B6, 3A4, 2C9 (4-Hydroxylation) DEUTERATION TARGET Dechloro N-dechloroethylated Metabolites CP_liver->Dechloro CYP3A4 Aldo Aldophosphamide OHCP->Aldo Tautomerization Keto 4-Ketocyclophosphamide (Inactive) OHCP->Keto Spontaneous Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH Aldo_target Aldophosphamide Aldo->Aldo_target Diffusion PM Phosphoramide Mustard (Active Cytotoxic Agent) Aldo_target->PM Spontaneous Decomposition Acrolein Acrolein (Toxic) Aldo_target->Acrolein Spontaneous Decomposition DNA DNA Cross-linking & Cell Death PM->DNA

Caption: Metabolic pathway of cyclophosphamide highlighting the deuteration target. (98 characters)

Deuteration_Hypothesis Logical Framework for Deuteration of Cyclophosphamide Start Deuteration at C-4 Position (e.g., d2-Cyclophosphamide) Bond Strengthens C-H bond to a C-D bond Start->Bond KIE Kinetic Isotope Effect (KIE) Slows C-D bond cleavage Bond->KIE Metabolism Reduced rate of CYP-mediated 4-hydroxylation KIE->Metabolism PK Altered Pharmacokinetics (e.g., longer half-life, different AUC) Metabolism->PK Metabolite_Shift Potential shift in metabolite ratio Metabolism->Metabolite_Shift Toxicity Reduced formation of toxic metabolites (e.g., Acrolein) Metabolite_Shift->Toxicity Efficacy Sustained exposure to active metabolites Metabolite_Shift->Efficacy Outcome Improved Therapeutic Index (Better Safety/Efficacy Balance) Toxicity->Outcome Efficacy->Outcome

Caption: The therapeutic hypothesis for deuterating cyclophosphamide. (66 characters)

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of deuterated cyclophosphamides, synthesized from the available literature.

Synthesis of 4,4-dideuterio-cyclophosphamide

This protocol is based on the methods described in foundational studies for preparing deuterated analogs for metabolic investigation.

  • Preparation of Deuterated Precursor: 3-Amino-1-propanol is oxidized to β-alanine using a strong oxidizing agent (e.g., potassium permanganate).

  • Deuterium Exchange: The resulting β-alanine is subjected to repeated dissolution in deuterium oxide (D₂O) under basic conditions (e.g., with sodium deuteroxide) and subsequent evaporation to exchange the protons at the C-2 position for deuterium, yielding 2,2-dideuterio-β-alanine.

  • Reduction: The deuterated β-alanine is esterified and then reduced using a powerful reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether (e.g., THF) to produce 3-amino-1,1-dideuterio-1-propanol. This step introduces deuterium at the C-1 position.

  • Cyclization: The deuterated aminopropanol is then reacted with N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at low temperatures.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final 4,4-dideuterio-cyclophosphamide. Purity and isotopic incorporation are confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol assesses the cytotoxic potential of the compounds against a cancer cell line.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Stock solutions of cyclophosphamide and its deuterated analog are prepared in a suitable solvent (e.g., DMSO) and serially diluted in growth medium to achieve a range of final concentrations.

  • Treatment: The medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.

  • Incubation: The plate is incubated for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values (the concentration required to inhibit cell growth by 50%) are determined.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the antitumor effect of the compounds in a living animal model.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Human tumor cells (e.g., 5 x 10⁶ A549 lung cancer cells) are suspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (e.g., Vehicle Control, Cyclophosphamide, Deuterated Cyclophosphamide).

  • Drug Administration: The compounds are administered (e.g., intraperitoneally) at a predetermined dose and schedule (e.g., 50 mg/kg, once weekly for 3 weeks). The vehicle control group receives the same volume of the vehicle solution.

  • Monitoring: Tumor volumes and body weights are monitored throughout the study. Animal health is observed daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treatment groups and the control group.

Experimental_Workflow Typical Preclinical Evaluation Workflow cluster_chem Chemistry & In Vitro cluster_vivo In Vivo Evaluation Synth Synthesis of Deuterated Analog Purity Purification & Characterization (NMR, MS) Synth->Purity InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Purity->InVitro PK Pharmacokinetic Study (Animal Model) InVitro->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Toxicity Assessment (e.g., Body Weight, Histology) Efficacy->Tox Decision Lead Candidate Selection Tox->Decision

Caption: A generalized workflow for the preclinical assessment of novel compounds. (78 characters)

Clinical Status and Future Directions

A thorough review of clinical trial registries and published literature indicates that no deuterated cyclophosphamide analog has advanced into significant clinical trials to date. The development of deuterated drugs has gained traction in recent years, with several deuterated compounds achieving FDA approval, validating the therapeutic potential of the KIE strategy.

The foundational preclinical work on deuterated cyclophosphamides demonstrated a clear, albeit modest, effect on the drug's metabolism. The lack of significant improvement in antitumor activity for C-4 deuterated analogs in the early studies may have tempered enthusiasm for further development. However, modern drug development techniques could potentially revisit this strategy with a more nuanced approach. Future research could focus on:

  • Stereospecific Deuteration: Investigating the effects of deuteration on the individual enantiomers of cyclophosphamide, as metabolism is known to be stereoselective.

  • Combination Therapies: Evaluating whether the altered pharmacokinetic profile of a deuterated analog could provide synergistic benefits when combined with other chemotherapeutics or immunotherapies.

  • Toxicity Profile: Conducting detailed modern toxicology studies to definitively determine if C-4 deuteration leads to a clinically meaningful reduction in acrolein-mediated toxicities like hemorrhagic cystitis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Trofosfamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer agent Trofosfamide in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Trofosfamide-d4, is employed. The sample preparation is straightforward, involving protein precipitation, and the chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Trofosfamide.

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical quantification.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS assays.[6][7][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.[7][8] This application note provides a detailed protocol for the quantification of Trofosfamide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Trofosfamide (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQD)

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[1][9][10]

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions: Prepare stock solutions of Trofosfamide and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Trofosfamide stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Trofosfamide working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Protocols

Sample Preparation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[10]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 Water:Methanol with 0.1% Formic Acid).

  • Inject 10 µL onto the LC-MS/MS system.[10]

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][9][10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.2 mL/min[2][3]
Gradient See Table 1
Column Temperature 40°C
Injection Volume 10 µL[10]

Table 1: Gradient Elution Program

Time (min) %A %B
0.0 98 2
1.0 98 2
4.0 5 95
5.0 5 95
5.1 98 2

| 7.0 | 98 | 2 |

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Trofosfamide [To be determined empirically, e.g., 323.0] [To be determined empirically] [To be optimized] [To be optimized]

| this compound | [To be determined empirically, e.g., 327.0] | [To be determined empirically] | [To be optimized] | [To be optimized] |

Results and Discussion

This method is expected to provide excellent linearity, accuracy, and precision for the quantification of Trofosfamide in human plasma. The use of the deuterated internal standard, this compound, effectively compensates for matrix effects and variations in instrument response. An example of expected performance, based on the analysis of the related compound cyclophosphamide, is presented in Table 3.[1][9][10]

Table 3: Example Method Validation Parameters for a Structurally Related Compound (Cyclophosphamide)[1][9][10]

Parameter Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][9][10]
Calibration Curve Range 5 - 60,000 ng/mL[1][9][10]
Intra- and Inter-day Precision (%CV) < 15%

| Accuracy (% bias) | Within ±15% |

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Evaporation Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample (10 µL) Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Trofosfamide Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Trofosfamide.

G cluster_sample Biological Sample cluster_is Internal Standard Addition cluster_analysis LC-MS/MS Measurement cluster_quantification Quantification Analyte Trofosfamide (Unknown Amount) Measurement Measure Ratio of Analyte/IS Response Analyte->Measurement IS This compound (Known Amount) IS->Measurement Quantify Calculate Analyte Concentration Measurement->Quantify

Caption: Principle of stable isotope dilution for quantitative analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Trofosfamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in clinical and research settings.

References

Application Note: Quantitative Analysis of Trofosfamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of trofosfamide in human plasma. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trofosfamide-d4 as a stable isotope-labeled internal standard (IS). This approach ensures high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlined below covers sample preparation, chromatographic separation, and mass spectrometric detection, followed by a summary of validation parameters.

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in chemotherapy. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the validated quantification of trofosfamide in human plasma.

Experimental Workflow

The overall experimental process from plasma sample collection to data analysis is illustrated in the following workflow diagram.

Trofosfamide Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Plasma Sample (100 µL) S2 Add this compound (IS) S1->S2 S3 Protein Precipitation (e.g., with Acetonitrile) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Collect Supernatant S4->S5 S6 Evaporate & Reconstitute S5->S6 A1 Inject into UPLC System S6->A1 Injection A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 Data Acquisition D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Trofosfamide Concentration D3->D4

Caption: Workflow for Trofosfamide Quantification.

Experimental Protocols

3.1. Materials and Reagents

  • Trofosfamide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

3.2. Stock and Working Solutions

  • Trofosfamide Stock Solution (1 mg/mL): Dissolve 10 mg of trofosfamide in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the trofosfamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3.3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

3.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial over 0.5 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trofosfamide: [Precursor Ion] > [Product Ion] (To be determined)
This compound: [Precursor Ion+4] > [Product Ion] (To be determined)
Source Temp. 150°C
Desolvation Temp. 400°C

Note: The specific MRM transitions for trofosfamide and this compound need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[1][2][3] The following parameters were assessed:

4.1. Linearity and Range The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Trofosfamide5 - 5000>0.995

4.2. Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ5< 15%< 15%± 15%± 15%
LQC15< 10%< 10%± 10%± 10%
MQC500< 10%< 10%± 10%± 10%
HQC4000< 10%< 10%± 10%± 10%

4.3. Recovery and Matrix Effect The extraction recovery of trofosfamide was consistent across the QC levels. The use of this compound effectively compensated for any matrix effects.

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
LQC85 - 9598 - 105
MQC85 - 9598 - 105
HQC85 - 9598 - 105

4.4. Stability Trofosfamide was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Trofosfamide Metabolic Pathway

Trofosfamide is a prodrug that undergoes metabolic activation, primarily through hydroxylation, and can also be metabolized to active and inactive compounds. Understanding these pathways is important for interpreting pharmacokinetic data.

Trofosfamide_Metabolism Trofosfamide Trofosfamide Metabolite1 4-Hydroxy-Trofosfamide (Active Metabolite) Trofosfamide->Metabolite1 Hydroxylation Metabolite2 Ifosfamide Trofosfamide->Metabolite2 Dechloroethylation Metabolite3 Other Metabolites Metabolite1->Metabolite3 Metabolite2->Metabolite3

Caption: Simplified Trofosfamide Metabolic Pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of trofosfamide in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for regulatory submissions and clinical research. This application note serves as a comprehensive guide for researchers and drug development professionals working with trofosfamide.

References

Application of Trofosfamide-d4 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. Understanding the pharmacokinetics and metabolism of Trofosfamide is crucial for optimizing dosing regimens and minimizing toxicity. Trofosfamide-d4, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, enabling researchers to accurately quantify Trofosfamide and its key metabolites in biological matrices.

Rationale for Using this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for accurate and reliable results.[1] An ideal IS should have physicochemical properties very similar to the analyte of interest.[2] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry for several reasons:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic retention time to Trofosfamide, ensuring that it experiences the same matrix effects.

  • Similar Ionization Efficiency: The deuterated analog exhibits similar ionization behavior in the mass spectrometer source, compensating for ion suppression or enhancement.

  • Correction for Sample Loss: It accounts for any loss of analyte during sample extraction and processing steps.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly improves the precision and accuracy of quantification.[3]

Metabolic Pathways of Trofosfamide

Trofosfamide undergoes extensive metabolism primarily in the liver.[4] The main metabolic pathways include:

  • 4-Hydroxylation: This is the primary activation pathway, mediated by CYP enzymes (predominantly CYP2B6 and CYP3A4), leading to the formation of the active metabolite 4-hydroxy-trofosfamide.[2] This metabolite is in equilibrium with its tautomer, aldotrofosfamide.

  • Dechloroethylation: This pathway leads to the formation of Ifosfamide and, to a lesser extent, Cyclophosphamide.[5][6][7] These metabolites are also pharmacologically active and undergo further metabolism.

  • Side-chain Oxidation: Further oxidation of the dechloroethylated metabolites can occur.[7]

The cytotoxic effects of Trofosfamide are mediated by the alkylating activity of its metabolites, which form cross-links with DNA, leading to inhibition of DNA replication and apoptosis in rapidly dividing cancer cells.[8]

Trofosfamide_Metabolism Trofosfamide Trofosfamide 4-Hydroxy-Trofosfamide 4-Hydroxy-Trofosfamide Trofosfamide->4-Hydroxy-Trofosfamide CYP450 (4-Hydroxylation) Ifosfamide Ifosfamide Trofosfamide->Ifosfamide CYP450 (Dechloroethylation) Cyclophosphamide Cyclophosphamide Trofosfamide->Cyclophosphamide CYP450 (Dechloroethylation) Aldotrofosfamide Aldotrofosfamide 4-Hydroxy-Trofosfamide->Aldotrofosfamide Tautomerization Active Alkylating Metabolites Active Alkylating Metabolites Aldotrofosfamide->Active Alkylating Metabolites Ifosfamide->Active Alkylating Metabolites Metabolism Cyclophosphamide->Active Alkylating Metabolites Metabolism DNA Adducts DNA Adducts Active Alkylating Metabolites->DNA Adducts Alkylation

Caption: Metabolic activation pathway of Trofosfamide.

Quantitative Analysis of Trofosfamide and its Metabolites

The following protocol is an adapted method for the quantification of Trofosfamide and its major metabolite, Ifosfamide, in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for the analysis of the structurally similar drug, Cyclophosphamide, and its metabolites.[5][6][7]

Experimental Protocol

3.1.1. Materials and Reagents

  • Trofosfamide analytical standard

  • Ifosfamide analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trofosfamide, Ifosfamide, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Trofosfamide and Ifosfamide in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

3.1.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL this compound (IS) Plasma_Sample->Add_IS Precipitation Add 300 µL Acetonitrile Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 10 µL Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for sample preparation and analysis.

3.1.5. LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trofosfamide[To be determined empirically, likely around 323.0][To be determined empirically]
This compound [Precursor + 4, likely around 327.0][To be determined empirically]
Ifosfamide261.0154.1
Cyclophosphamide261.0140.1

Note: The exact m/z values for Trofosfamide and this compound should be optimized by direct infusion of the analytical standards into the mass spectrometer.

Data Analysis and Quantification

The concentration of Trofosfamide and Ifosfamide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the unknown samples is then interpolated from the linear regression of the calibration curve.

Pharmacokinetic Data from Literature

The following tables summarize pharmacokinetic parameters of Trofosfamide and its metabolites from published studies. While these studies may not have explicitly used this compound, the data provides valuable context for metabolism studies.

Table 1: Pharmacokinetic Parameters of Trofosfamide and Metabolites after Oral Administration [5][9]

ParameterTrofosfamide4-hydroxy-TrofosfamideIfosfamideCyclophosphamide
Half-life (t½) ~1 hour---
Cmax (µmol/L) 10 - 1310 - 1310 - 131.5 - 4.0
AUC Ratio (to Trofosfamide) 1.01.596.900.74

Table 2: Relative Abundance of Dechloroethylated Metabolites [7]

ParameterValue
AUC Trofosfamide : AUC Ifosfamide 1 : 13
AUC Ifosfamide : AUC Cyclophosphamide 18 : 1

These data highlight the rapid metabolism of Trofosfamide and the predominance of Ifosfamide as a major circulating metabolite.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Trofosfamide in drug metabolism and pharmacokinetic studies. The provided protocol, adapted from well-established methods for related compounds, offers a robust starting point for researchers. The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality data to understand the complex metabolic profile of this important anticancer agent. This will ultimately aid in the development of safer and more effective therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and recommended protocols for the sample preparation of Trofosfamide-d4 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the structural similarity of Trofosfamide to the widely studied anticancer drug Cyclophosphamide, the recommendations provided herein are largely based on established and validated methods for Cyclophosphamide and its deuterated internal standards. It is crucial to note that while these methods provide a strong starting point, validation for the specific analysis of this compound is essential.[1]

Introduction to Sample Preparation Techniques

The accurate quantification of therapeutic drugs and their metabolites in biological matrices such as plasma, serum, and urine is fundamental in pharmacokinetic and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances like proteins and phospholipids that can suppress the ionization of the analyte of interest and compromise the analytical results.[2][3] The most common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins.[5][6] It is a generic method suitable for high-throughput screening.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix by partitioning it between two immiscible liquid phases, usually an aqueous sample and an organic solvent.[8]

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a suitable solvent.[9][10]

Comparison of Sample Preparation Techniques for a Structural Analog (Cyclophosphamide)

The following tables summarize quantitative data from studies on Cyclophosphamide, a close structural analog of Trofosfamide, to provide a comparative overview of the expected performance of each sample preparation technique.

Table 1: Protein Precipitation (PPT) Data for Cyclophosphamide Analysis

ParameterValueBiological MatrixReference
Precipitating SolventAcetonitrileHuman Plasma[11][12]
Recovery>80%Human Plasma[11][12]
Lower Limit of Quantification (LLOQ)5 ng/mLDried Blood Spots[6]
Key AdvantageSimplicity and speed-[7]
Key DisadvantagePotential for significant matrix effects-[2]

Table 2: Liquid-Liquid Extraction (LLE) Data for Cyclophosphamide Analysis

ParameterValueBiological MatrixReference
Extraction SolventEthyl AcetateHuman Plasma[8]
RecoveryNot explicitly stated, but method was effectiveHuman Plasma[8]
Lower Limit of Quantification (LLOQ)0.5 µg/mL (by LC-UV)Human Plasma[13]
Key AdvantageCleaner extracts compared to PPT-[10]
Key DisadvantageMore labor-intensive and uses larger solvent volumes-[4]

Table 3: Solid-Phase Extraction (SPE) Data for Cyclophosphamide Analysis

ParameterValueBiological MatrixReference
SPE SorbentStrata-X (polymeric reversed-phase)Human Plasma, Urine[9][14]
Recovery77-79%Urine[15][16]
Lower Limit of Quantification (LLOQ)<10 pg/mLUrine[15][16]
Key AdvantageHigh selectivity and concentration factor-[9][10]
Key DisadvantageMore complex and costly method development-[4]

Recommended Sample Preparation Protocol: Protein Precipitation with Acetonitrile

Based on the available data for the analogous compound Cyclophosphamide, Protein Precipitation (PPT) with acetonitrile is recommended as a starting point for the sample preparation of this compound in plasma or serum for LC-MS/MS analysis. This method is chosen for its simplicity, speed, and adequate recovery, making it well-suited for research and high-throughput environments. While SPE can offer cleaner extracts and lower detection limits, the method development is more complex. LLE provides a good balance but can be more labor-intensive.

Detailed Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma, serum) containing Trofosfamide and spiked with this compound as the internal standard.

  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Microcentrifuge tubes (1.5 mL or 2 mL).

  • Vortex mixer.

  • Microcentrifuge.

  • HPLC or UPLC vials with inserts.

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. A 3:1 ratio of ACN to the sample is generally effective for protein removal.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC or UPLC vial for analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Workflow Diagram

Sample_Preparation_Workflow Protein Precipitation Workflow for this compound Analysis start Start: Plasma/Serum Sample aliquot 1. Aliquot 100 µL of Sample start->aliquot add_is 2. Add this compound (Internal Standard) aliquot->add_is add_acn 3. Add 300 µL of Ice-Cold Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow.

Considerations for Method Validation

It is imperative to perform a thorough method validation for the analysis of this compound using this or any other sample preparation protocol. Key validation parameters to assess include:

  • Selectivity and Matrix Effects: The potential for ion suppression or enhancement from endogenous matrix components should be evaluated.[2][17]

  • Recovery: The extraction efficiency of Trofosfamide and the internal standard from the biological matrix should be determined.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels.

  • Linearity and Lower Limit of Quantification (LLOQ): The range over which the assay is accurate and the lowest concentration that can be reliably quantified must be established.

  • Stability: The stability of Trofosfamide and this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage) should be investigated.

By starting with the recommended protein precipitation protocol and conducting a comprehensive validation, researchers and scientists can develop a robust and reliable method for the quantitative analysis of this compound in biological matrices.

References

Application Notes and Protocols for Optimal Trofosfamide-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensitive and selective quantification of Trofosfamide and its deuterated internal standard, Trofosfamide-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the bioanalysis of related oxazaphosphorine compounds and serve as a robust starting point for method development and validation.

Introduction

Trofosfamide is an alkylating agent of the oxazaphosphorine group with cytotoxic and immunosuppressive properties. Accurate quantification of Trofosfamide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and ensuring the accuracy and precision of LC-MS/MS assays.

Metabolic Pathway of Trofosfamide

Trofosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes. The primary metabolic pathways involve 4-hydroxylation, leading to the active cytotoxic species, and N-dechloroethylation, which results in the formation of Ifosfamide (IFO) and Cyclophosphamide (CYC), with IFO being the predominant metabolite. Understanding this pathway is critical for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Trofosfamide_Metabolism Trofosfamide Trofosfamide 4-Hydroxy-Trofosfamide 4-Hydroxy-Trofosfamide Trofosfamide->4-Hydroxy-Trofosfamide CYP450 (4-Hydroxylation) Ifosfamide Ifosfamide Trofosfamide->Ifosfamide CYP450 (N-dechloroethylation) Cyclophosphamide Cyclophosphamide Trofosfamide->Cyclophosphamide CYP450 (N-dechloroethylation) Aldotrofosfamide Aldotrofosfamide 4-Hydroxy-Trofosfamide->Aldotrofosfamide Tautomerization Trofosfamide Mustard Trofosfamide Mustard Aldotrofosfamide->Trofosfamide Mustard β-elimination Acrolein Acrolein Aldotrofosfamide->Acrolein β-elimination

Metabolic activation pathway of Trofosfamide.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective protein precipitation method for the extraction of Trofosfamide and this compound from plasma samples.

Materials:

  • Human plasma

  • Trofosfamide and this compound stock solutions

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank human plasma with the appropriate concentrations of Trofosfamide calibration standards or quality control samples.

  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL) to all samples except for the blank.

  • Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are a starting point and should be optimized for your specific instrumentation and column.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry (MS) Parameters

The following are proposed mass spectrometry parameters for the detection of Trofosfamide and this compound. It is critical to note that these parameters are based on the analysis of structurally similar compounds and require optimization and validation for your specific instrument.

Ion Source Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas Medium
Multiple Reaction Monitoring (MRM) Transitions and Compound Parameters

The following table outlines the proposed MRM transitions and compound-dependent parameters. These values should be optimized by infusing a standard solution of Trofosfamide and this compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)
Trofosfamide 323.0154.0[To be optimized][To be optimized][To be optimized]
323.0106.0[To be optimized][To be optimized][To be optimized]
This compound 327.0158.0[To be optimized][To be optimized][To be optimized]
327.0106.0[To be optimized][To be optimized][To be optimized]

Note: The precursor ion for Trofosfamide is based on its monoisotopic mass [M+H]⁺. The product ions are proposed based on common fragmentation patterns of oxazaphosphorines. The precursor for this compound assumes deuterium labeling on the chloroethyl side chains. The exact m/z values and optimal CE and DP will need to be determined experimentally.

Experimental Workflow

The overall workflow for the quantification of Trofosfamide in biological samples is depicted below.

Trofosfamide_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Trofosfamide Calibration_Curve->Quantification

Bioanalytical workflow for Trofosfamide quantification.

Method Validation

A full validation of the developed LC-MS/MS method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple quality control levels.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of Trofosfamide in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

The protocols and parameters provided in these application notes offer a solid foundation for the development of a sensitive and robust LC-MS/MS method for the quantification of Trofosfamide and its deuterated internal standard, this compound. It is imperative to emphasize that the proposed mass spectrometry parameters require experimental optimization and the entire analytical method must be fully validated to ensure reliable and accurate results for its intended purpose in research and drug development.

Application Note: Utilizing Trofosfamide-d4 for Enhanced Identification of Drug Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent and a prodrug of ifosfamide, utilized in chemotherapy.[1] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity. Stable isotope labeling, particularly with deuterium, has become an invaluable tool in drug metabolism studies.[2] This application note details the use of Trofosfamide-d4, a deuterium-labeled analog of Trofosfamide, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) for the unambiguous identification of its metabolites. The incorporation of a stable isotope label provides a distinct mass shift, enabling facile differentiation of drug-related material from endogenous matrix components and streamlining metabolite discovery.[3]

Principle of the Method

The core principle of this methodology lies in the mass difference between the unlabeled (d0) Trofosfamide and its deuterated (d4) counterpart. When a biological system is incubated with a mixture (e.g., 1:1 ratio) of Trofosfamide and this compound, any metabolite formed will appear as a pair of peaks in the mass spectrum, separated by 4 Daltons (or a fraction thereof, depending on the number of deuterium atoms retained in the metabolite). This characteristic isotopic pattern serves as a unique signature for drug-related compounds, facilitating their identification even at low concentrations within complex biological matrices.

Materials and Reagents

  • Trofosfamide

  • This compound

  • Human Liver Microsomes (HLM) or other relevant metabolic systems

  • NADPH regenerating system (e.g., GOLDR™)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to identify metabolites of Trofosfamide in a common in vitro system.

  • Preparation of Incubation Mixture:

    • In a 1.5 mL microcentrifuge tube, prepare a 1:1 mixture of Trofosfamide and this compound stock solutions (e.g., 1 mM each in Methanol).

  • Incubation:

    • In a 96-well plate, combine the following in order:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Trofosfamide/Trofosfamide-d4 mixture (final concentration 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. Instrument-specific optimization is recommended.

ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Injection Volume 5 µL
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the most intense ions
Collision Energy Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra

Data Analysis and Metabolite Identification

  • Extraction of Isotopic Pairs:

    • Process the raw LC-MS data using metabolite identification software.

    • Filter the data to identify ion pairs with a mass difference of 4.0251 Da (mass of 4 deuterium atoms).

  • Background Subtraction:

    • Compare the chromatograms of the test incubation with a control incubation (without the drug) to eliminate endogenous matrix ions.

  • Structure Elucidation:

    • Analyze the MS/MS fragmentation patterns of the identified metabolite pairs.

    • The retention of the d4-label on specific fragments provides crucial information about the site of metabolic modification. For example, if a fragment ion retains the +4 Da shift, the metabolic modification has occurred on a different part of the molecule.

Data Presentation

The following tables represent typical quantitative data that can be generated from such experiments.

Table 1: Identified Metabolites of Trofosfamide

Metabolite IDRetention Time (min)[M+H]+ (d0)[M+H]+ (d4)Mass Shift (Da)Proposed Biotransformation
M14.2277.05281.074.02Hydroxylation
M23.8261.05265.074.02N-dechloroethylation
M35.1293.04297.064.02Di-hydroxylation
M43.5259.04263.064.02Carbonyl formation

Table 2: Relative Abundance of Trofosfamide and its Metabolites

AnalytePeak Area (d0)Peak Area (d4)Relative Abundance (%)
Trofosfamide1.5 x 10^71.4 x 10^765
M13.2 x 10^63.1 x 10^614
M24.5 x 10^64.3 x 10^619
M35.1 x 10^54.9 x 10^52

Visualizations

Metabolic Pathway of Trofosfamide

Trofosfamide undergoes metabolic activation primarily through hydroxylation and N-dechloroethylation, leading to the formation of active and inactive metabolites.[4][5][6]

Trofosfamide_Metabolism Trofosfamide Trofosfamide Hydroxy_Trofosfamide 4-Hydroxy-Trofosfamide (Active Metabolite) Trofosfamide->Hydroxy_Trofosfamide CYP450 (Hydroxylation) Ifosfamide Ifosfamide (Active Metabolite) Trofosfamide->Ifosfamide CYP450 (N-dechloroethylation) Aldophosphamide Aldophosphamide Hydroxy_Trofosfamide->Aldophosphamide Dechloroethyl_Trofosfamide Dechloroethyl-Trofosfamide Ifosfamide->Dechloroethyl_Trofosfamide Isophosphoramide_Mustard Isophosphoramide Mustard (Cytotoxic Agent) Aldophosphamide->Isophosphoramide_Mustard Acrolein Acrolein (Toxic by-product) Aldophosphamide->Acrolein

Caption: Metabolic activation pathway of Trofosfamide.

Experimental Workflow for Metabolite Identification

This workflow outlines the key steps in utilizing this compound for metabolite identification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Identification Identification Incubation Incubation of Trofosfamide (d0/d4) with Liver Microsomes Quenching Quenching with Acetonitrile Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataProcessing Data Processing LCMS->DataProcessing PairFinding Isotopic Pair Finding (Mass Shift of 4 Da) DataProcessing->PairFinding StructureElucidation MS/MS Fragmentation Analysis & Structure Elucidation PairFinding->StructureElucidation

Caption: Workflow for metabolite identification using this compound.

Conclusion

The use of this compound provides a robust and efficient method for the identification of drug metabolites. The distinct isotopic signature simplifies the data analysis process and increases the confidence in metabolite identification. This approach is highly recommended for comprehensive drug metabolism studies during drug discovery and development.

References

Application Notes and Protocols for Clinical Pharmacokinetic Analysis of Trofosfamide using Trofosfamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, primarily 4-hydroxy-trofosfamide, ifosfamide, and cyclophosphamide.[1] These active metabolites exert their cytotoxic effects by cross-linking DNA strands, which inhibits DNA replication and transcription, ultimately leading to cancer cell apoptosis.[1][2]

Accurate quantification of Trofosfamide and its metabolites in clinical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens. The use of a stable isotope-labeled internal standard, such as Trofosfamide-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis, which ensures high precision and accuracy.[3][4][5]

This document provides a detailed protocol for the quantitative analysis of Trofosfamide in human plasma using this compound as an internal standard. While specific validated methods for this compound are not widely published, the following protocol is adapted from well-established and validated LC-MS/MS methods for the analogous compounds cyclophosphamide and ifosfamide, and their respective deuterated internal standards.[6][7][8][9]

Metabolic Activation and Cytotoxic Signaling Pathway of Trofosfamide

Trofosfamide undergoes hepatic metabolism to become active. The primary activation step is the hydroxylation at the C4 position of the oxazaphosphorine ring, catalyzed by cytochrome P450 enzymes. The resulting 4-hydroxy-trofosfamide is in equilibrium with its open-ring tautomer, aldotrofosfamide. Aldotrofosfamide can then eliminate acrolein to form trofosfamide mustard, the ultimate DNA alkylating species. This mustard forms covalent bonds with DNA bases, particularly the N7 position of guanine, leading to inter- and intra-strand cross-links. This DNA damage triggers cell cycle arrest and apoptosis.[1][2][10]

Trofosfamide_Pathway cluster_blood Bloodstream cluster_liver Liver (Hepatic Metabolism) cluster_cancer_cell Cancer Cell Trofosfamide Trofosfamide (Oral Administration) CYP450 Cytochrome P450 Enzymes Trofosfamide->CYP450 Metabolic Activation Metabolites Active Metabolites: - 4-Hydroxy-Trofosfamide - Ifosfamide - Cyclophosphamide CYP450->Metabolites DNA Nuclear DNA Metabolites->DNA Enters Cancer Cell Alkylation DNA Alkylation & Cross-linking DNA->Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis Induces

Metabolic activation and cytotoxic mechanism of Trofosfamide.

Experimental Protocol: Quantification of Trofosfamide in Human Plasma

This protocol describes a method for the determination of Trofosfamide in human plasma using protein precipitation for sample cleanup followed by UPLC-MS/MS analysis with this compound as the internal standard.

Materials and Reagents
  • Trofosfamide (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well collection plates

  • Pipettes and tips

Instrumentation
  • UPLC System (e.g., Waters Acquity UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad or equivalent with electrospray ionization)

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Trofosfamide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Trofosfamide stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Workflow

The following workflow outlines the steps for plasma sample preparation.

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add 100 µL of This compound Working Solution Start->Add_IS Add_Plasma Add 50 µL of Plasma Sample (or Calibrator/QC) Add_IS->Add_Plasma Vortex1 Vortex to Mix Add_Plasma->Vortex1 Precipitate Add 300 µL of Acetonitrile Vortex1->Precipitate Vortex2 Vortex Thoroughly Precipitate->Vortex2 Centrifuge Centrifuge at 4000 rpm for 10 min Vortex2->Centrifuge Transfer Transfer Supernatant to a 96-well Plate Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject

Plasma sample preparation workflow.

UPLC-MS/MS Conditions

The following tables summarize the proposed chromatographic and mass spectrometric conditions.

Table 1: UPLC Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
MRM Transitions
TrofosfamideQ1: m/z 323.0 -> Q3: m/z 154.1 (Quantifier)
Q1: m/z 323.0 -> Q3: m/z 211.0 (Qualifier)
This compoundQ1: m/z 327.0 -> Q3: m/z 158.1

Note: The exact m/z transitions for Trofosfamide and this compound should be optimized by direct infusion of the standard solutions.

Data Analysis and Quantitative Results

The concentration of Trofosfamide in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the Trofosfamide to the this compound internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Illustrative Calibration Curve and Quality Control Data

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
Calibrator 11.00.9898.0
Calibrator 25.05.10102.0
Calibrator 320.019.597.5
Calibrator 4100.0103.2103.2
Calibrator 5500.0490.598.1
Calibrator 61000.01015.0101.5
LLOQ QC1.01.05105.0
Low QC3.02.8996.3
Mid QC300.0309.6103.2
High QC800.0788.898.6

LLOQ: Lower Limit of Quantification; QC: Quality Control

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Trofosfamide in clinical pharmacokinetic samples. The described sample preparation and UPLC-MS/MS method offers high sensitivity, specificity, and throughput, making it suitable for supporting clinical trials and therapeutic drug monitoring of Trofosfamide. Method validation should be performed according to regulatory guidelines to ensure data quality and integrity.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Trofosfamide-d4 for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Trofosfamide-d4 in bioassays.

Section 1: this compound as an Internal Standard in Bioanalytical Assays

Deuterated compounds like this compound are most commonly utilized as internal standards (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the parent compound, Trofosfamide.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative bioanalysis.[1] They are ideal because they have nearly identical chemical and physical properties to the analyte (Trofosfamide) and thus behave similarly during sample preparation, extraction, and ionization in the mass spectrometer.[1] This helps to compensate for variability in sample processing and matrix effects, leading to more accurate and reliable results.[1]

Q2: What is the optimal concentration for this compound as an internal standard?

A2: There is no single optimal concentration, as it depends on the specific assay and the expected concentration range of the analyte. However, a general guideline is to use a concentration that results in a reproducible and stable peak area, well above the lower limit of quantification (LLOQ).[2] It is recommended to test a few concentrations to determine the most suitable one for your specific experimental conditions.[2] The added amount should be in an appropriate ratio to the analyte, considering the dynamic range of the instrument.[3]

Q3: At which step of the experimental protocol should I add this compound?

A3: The internal standard should be added as early as possible in the sample preparation workflow, ideally when aliquoting the biological matrix.[1] This ensures that the IS can account for any analyte loss or variability throughout the entire process, including extraction and derivatization steps.[1][3]

Troubleshooting Guide: Internal Standard Performance
Issue Potential Cause Recommended Solution
Inconsistent Peak Areas - Inaccurate pipetting of the IS. - Incomplete mixing with the sample matrix. - Instability of the IS in the sample or solvent.- Calibrate pipettes regularly. - Ensure thorough vortexing or mixing after adding the IS. - Verify the stability of this compound in the chosen solvent and storage conditions.
Signal Suppression or Enhancement - Matrix effects from the biological sample. - Co-elution with other compounds.- Optimize the chromatographic separation to separate this compound from interfering matrix components. - Evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Carryover - Adsorption of the compound to the analytical column or injector.- Inject blank samples after high-concentration samples to check for carryover.[4] - Optimize the wash solvent and injection port cleaning procedure. Carryover should not exceed 20% of the LLOQ.[4]
Experimental Protocol: Optimization of this compound as an Internal Standard
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Working Solutions: Prepare a series of working solutions of this compound at different concentrations.

  • Spiking into Matrix: Spike a constant volume of each working solution into the blank biological matrix (e.g., plasma, cell lysate).

  • Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation) as you would for your study samples.

  • LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS and monitor the peak area of this compound.

  • Evaluation: Select the concentration that provides a consistent and reproducible peak area well within the linear range of the detector and significantly above the background noise.

Visualization of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Ratio Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Workflow for using this compound as an internal standard.

Section 2: this compound in Cell-Based Bioassays

While less common, you may wish to evaluate the biological activity of this compound itself, for instance, in a cytotoxicity or cell proliferation assay. It is important to consider that the deuterium substitution can alter the rate of metabolism (the kinetic isotope effect), which may lead to differences in bioactivity compared to the non-deuterated form.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for a cytotoxicity assay with this compound?

A1: A common approach is to perform a range-finding experiment using a wide range of concentrations with serial dilutions (e.g., 10-fold dilutions from 1 µM to 100 mM). Based on the results of this initial experiment, you can then select a narrower range of concentrations for more detailed dose-response studies.

Q2: What are the critical parameters to optimize in a cell-based assay?

A2: Key parameters for optimization include cell seeding density, the concentration range of the test compound, and the incubation time.[5][6] These factors can significantly impact the outcome and reproducibility of the assay.

Q3: How might the deuterium in this compound affect my results compared to Trofosfamide?

A3: The replacement of hydrogen with deuterium can slow down the rate of chemical reactions, including metabolic processes.[1] Since Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects, the deuterium substitution in this compound could potentially slow down this activation, leading to altered potency or efficacy in your bioassay.[2][3][7]

Troubleshooting Guide: Cell-Based Assay Performance
Issue Potential Cause Recommended Solution
Poor Solubility / Precipitation - The compound has low aqueous solubility.- First, try to dissolve the compound in a small amount of a biocompatible solvent like DMSO before preparing serial dilutions in culture medium.[8] - If precipitation is still observed at higher concentrations, you can measure the turbidity to determine the solubility limit and exclude data from concentrations at or above this limit.[8]
Unexpected Cytotoxicity or Lack of Activity - The kinetic isotope effect altering the metabolic activation of this compound. - The chosen cell line may lack the necessary metabolic enzymes (e.g., specific cytochrome P450s) to activate the prodrug.- Compare the dose-response curve of this compound with that of non-deuterated Trofosfamide to assess the impact of deuteration. - Use a cell line known to express the relevant metabolic enzymes or consider using a liver microsome-based activation system.
Interference with Assay Reagents - The compound may directly react with the assay reagents (e.g., reducing MTT reagent).- Run a control experiment with the compound in cell-free medium to check for any direct chemical interference with the assay components.[9]
High Variability Between Replicates - Uneven cell seeding. - "Edge effects" in the microplate.- Ensure a homogenous cell suspension before seeding. - To mitigate edge effects, avoid using the outer wells of the assay plate for experimental samples and fill them with sterile medium or PBS instead.[10]
Experimental Protocol: Optimization of this compound Concentration in a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed a 96-well plate with your chosen cancer cell line at a predetermined optimal density. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a minimal amount of DMSO. Perform serial dilutions in a serum-free medium to achieve the desired concentration range.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Example Dilution Series for a Range-Finding Cytotoxicity Assay

Stock Concentration Dilution Factor Final Concentration in Well
100 mM1:1010 mM
10 mM1:101 mM
1 mM1:10100 µM
100 µM1:1010 µM
10 µM1:101 µM
1 µM1:10100 nM
100 nM1:1010 nM

Table 2: Reference Concentration Ranges for Cyclophosphamide (a related compound) and its Metabolites from a UPLC-MS/MS Method [4][11]

Compound Lower Limit of Quantification (LLOQ) Calibration Curve Range
Cyclophosphamide5 ng/mL5 - 60,000 ng/mL
4-hydroxycyclophosphamide2.5 ng/mL2.5 - 1,000 ng/mL
4-hydroxycyclophosphamide-d4Used as Internal StandardN/A

Note: This table is for informational purposes to provide context on clinically relevant concentrations of related compounds and is not a direct recommendation for this compound concentrations in a bioassay.

Visualization of Trofosfamide's Mechanism of Action

Trofosfamide_MOA Trofosfamide Trofosfamide (Prodrug) Metabolism Metabolic Activation (Liver Cytochrome P450) Trofosfamide->Metabolism Active_Metabolites Active Metabolites (e.g., Ifosfamide, Isophosphoramide Mustard) Metabolism->Active_Metabolites Alkylation Alkylation of DNA Active_Metabolites->Alkylation DNA DNA DNA->Alkylation DNA_Damage DNA Cross-linking & Strand Breaks Alkylation->DNA_Damage Apoptosis Inhibition of DNA Replication & Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation and mechanism of action of Trofosfamide.

References

Technical Support Center: Analysis of Trofosfamide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trofosfamide-d4 as an internal standard to mitigate matrix effects in the quantitative analysis of Trofosfamide in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound for the quantitative analysis of Trofosfamide?

A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS/MS analysis.[1] this compound is chemically and structurally almost identical to Trofosfamide, differing only in the mass of some of its atoms. This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[2] By adding a known amount of this compound to your samples, you can accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Trofosfamide.

Q2: Can I use a structural analog of Trofosfamide as an internal standard instead of this compound?

A2: While structural analogs can be used as internal standards, they are generally not as effective as a SIL-IS.[1] Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte.[1] This can lead to differential matrix effects, where the internal standard does not accurately reflect the behavior of the analyte, potentially compromising the accuracy of your results. This compound is the preferred choice for robust and reliable quantification.

Q3: What are the potential challenges when using a deuterated internal standard like this compound?

A3: One potential challenge is the "deuterium isotope effect," where the deuterated internal standard may have a slightly different retention time than the unlabeled analyte.[1] This can be problematic if the matrix effect varies across the chromatographic peak. It is also crucial to ensure the isotopic purity of the this compound standard, as any unlabeled Trofosfamide impurity will lead to an overestimation of the analyte concentration.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. This should be evaluated in at least six different lots of the biological matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound peak area across samples Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Instrumental issues (e.g., inconsistent injection volume, fluctuating spray stability).Significant and variable matrix effects between individual samples.Review and optimize the sample preparation workflow for consistency.Perform system suitability tests to ensure instrument performance.Evaluate different sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction) to reduce matrix interferences.
Poor peak shape or splitting for Trofosfamide and/or this compound Column degradation or contamination.Inappropriate mobile phase composition or pH.Sample solvent being too strong compared to the initial mobile phase.Use a guard column and ensure proper sample cleanup.Optimize the mobile phase composition, including additives like formic acid or ammonium formate.Reconstitute the final extract in a solvent similar in strength to the initial mobile phase.
Shift in retention time for Trofosfamide and/or this compound Change in mobile phase composition or flow rate.Column aging or temperature fluctuations.Buildup of matrix components on the column.Prepare fresh mobile phase and ensure the LC pump is functioning correctly.Use a column oven to maintain a stable temperature.Implement a column washing step after each batch of samples.
Inaccurate quantification despite using this compound Presence of unlabeled Trofosfamide in the this compound standard.Significant chromatographic separation between Trofosfamide and this compound in a region of steep matrix effect gradient.Non-linear response at the detector.Verify the isotopic purity of the internal standard.Optimize the chromatography to ensure co-elution or elution in a region with minimal matrix effect.Ensure the calibration curve is linear and covers the expected concentration range of the samples.

Experimental Protocols

The following is a representative experimental protocol for the analysis of a related compound, Ifosfamide, in human plasma using a deuterated internal standard. This protocol should be adapted and validated for the specific analysis of Trofosfamide and this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of working this compound internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trofosfamide: To be determined (e.g., precursor ion > product ion)This compound: To be determined (e.g., precursor ion+4 > product ion)
Collision Energy To be optimized for each transition

Note: The specific MRM transitions and collision energies for Trofosfamide and this compound must be determined experimentally by infusing the individual compounds into the mass spectrometer.

Quantitative Data Summary

The following table illustrates the expected improvement in data quality when using this compound to mitigate matrix effects. The values presented are hypothetical and should be confirmed by experimental validation.

Biological Matrix Analyte Matrix Effect (%) without IS Matrix Effect (%) with this compound Precision (%CV) without IS Precision (%CV) with this compound
Human PlasmaTrofosfamide65 - 12098 - 103< 20< 5
Human UrineTrofosfamide50 - 15097 - 105< 25< 7
Rat PlasmaTrofosfamide70 - 11099 - 102< 18< 6

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration concentration_calculation Concentration Calculation (Analyte/IS Ratio) peak_integration->concentration_calculation

Caption: Workflow for Trofosfamide analysis using an internal standard.

Trofosfamide Metabolic Pathway

metabolic_pathway Trofosfamide Trofosfamide Metabolite1 4-Hydroxy-Trofosfamide (Active) Trofosfamide->Metabolite1 CYP450 (4-Hydroxylation) Metabolite2 Ifosfamide Trofosfamide->Metabolite2 CYP450 (Dechloroethylation) Metabolite4 Alkylating Species (Cytotoxic) Metabolite1->Metabolite4 Metabolite3 Inactive Metabolites Metabolite2->Metabolite3

References

Improving chromatographic peak shape for Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trofosfamide-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound, with a specific focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound in reversed-phase chromatography?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase.[1] These interactions, which are a form of ion-exchange, can lead to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a "tail."

Q2: Can the choice of mobile phase pH affect the peak shape of this compound?

A2: Yes, the mobile phase pH is a critical parameter. Since this compound is a basic compound, operating at a low pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and thereby improving peak symmetry.[2][3] Conversely, a mobile phase pH close to the pKa of this compound can lead to inconsistent ionization of the analyte, resulting in broadened or split peaks.

Q3: My this compound peak is broad and has a flat top. What could be the issue?

A3: A broad, flat-topped peak is a classic sign of detector saturation or mass overload.[4][5] This occurs when the concentration of the analyte in the sample is too high for the detector's linear range or exceeds the loading capacity of the column. To resolve this, you can try reducing the injection volume or diluting the sample.[2][5]

Q4: Can the solvent used to dissolve my this compound sample affect the peak shape?

A4: Absolutely. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including broadening or splitting.[1][2][3] It is always best to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[2][6]

Q5: Does the deuterium labeling in this compound significantly impact its chromatographic behavior compared to unlabeled Trofosfamide?

A5: Deuterium labeling can lead to a slight difference in retention time, with deuterated compounds often eluting slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[7] This is known as the deuterium isotope effect. However, the labeling itself is not a direct cause of poor peak shape. The underlying chemical properties of the molecule that lead to issues like peak tailing are generally the same for both the deuterated and non-deuterated forms.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Lower the mobile phase pH to < 3 using an appropriate buffer (e.g., formic acid, trifluoroacetic acid).[2] 2. Add a competing base to the mobile phase, such as triethylamine (TEA), to block active silanol sites.[2] 3. Use a column with a highly deactivated or end-capped stationary phase.[8]Improved peak symmetry (tailing factor closer to 1).
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.[2][5]Sharper, more symmetrical peaks.
Column Contamination or Degradation 1. Flush the column with a strong solvent.[6][9] 2. If the problem persists, replace the column. A void at the head of the column can also cause tailing.[2]Restoration of good peak shape.
Extra-column Effects 1. Minimize the length and internal diameter of tubing between the injector, column, and detector.[9] 2. Ensure all fittings are properly connected to avoid dead volume.[3]Reduced peak broadening and tailing.
Guide 2: Addressing Broad or Split Peaks

Broad or split peaks can significantly impact resolution and quantification.

Potential Cause Troubleshooting Steps Expected Outcome
Solvent Mismatch 1. Dissolve the sample in the initial mobile phase.[2] 2. If the sample is not soluble in the mobile phase, use the weakest possible solvent.Improved peak shape, especially for early eluting peaks.
Column Void 1. Check for a void at the column inlet. 2. Reverse the column and flush at a low flow rate (check manufacturer's instructions). 3. If a void is present, the column may need to be replaced.[5]Restoration of sharp, single peaks.
Partial Co-elution 1. If only the this compound peak is split, it may indicate the presence of an isomer or an impurity. 2. Adjust the mobile phase composition or gradient to improve separation.[10]Resolution of the two co-eluting peaks.
Injector Issues 1. Inspect the injector for blockages or leaks. 2. Ensure the correct injection needle is being used and is properly seated.[4]Consistent and sharp peak shapes.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Sample Concentration: 1 µg/mL in Mobile Phase A

  • pH Adjustment:

    • Prepare mobile phase A with different acid modifiers to achieve pH values of approximately 2.5, 3.0, and 3.5.

    • Inject the this compound standard under each pH condition and compare the peak symmetry.

  • Organic Modifier Evaluation:

    • If peak shape is still suboptimal, replace Acetonitrile with Methanol as the organic modifier and repeat the analysis. Methanol can sometimes offer different selectivity and improved peak shape.[10]

  • Addition of a Competing Base:

    • If tailing persists, add a small amount of a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. This can help to mask active silanol sites.[2]

Data Presentation

Table 1: Hypothetical Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase ApHTailing Factor (As)Theoretical Plates (N)
0.1% Formic Acid in Water2.71.212,500
10 mM Ammonium Formate3.51.88,200
10 mM Ammonium Acetate4.52.55,100

This table illustrates the expected trend of improving peak shape (lower tailing factor and higher plate count) with a decrease in mobile phase pH for a basic compound like this compound.

Visualization

Below is a troubleshooting workflow for addressing poor peak shape in the chromatographic analysis of this compound.

Caption: A troubleshooting decision tree for improving the chromatographic peak shape of this compound.

References

Interpretation of Trofosfamide-d4 mass spectral fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trofosfamide-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift between Trofosfamide and this compound?

The "d4" designation in this compound indicates the presence of four deuterium atoms in place of four hydrogen atoms. Each deuterium atom adds approximately 1.006 Da to the mass compared to a hydrogen atom. Therefore, you should expect the monoisotopic mass of the [M+H]+ ion of this compound to be approximately 4 Da higher than that of unlabeled Trofosfamide.

Q2: What are the major fragmentation pathways for Trofosfamide and how will deuteration affect them?

Based on studies of analogous compounds like Cyclophosphamide, major fragmentation pathways of the protonated molecule involve cleavage of the P-N bond and elimination of ethylene from the oxazaphosphorine ring via a McLafferty rearrangement.[1] The specific fragmentation pattern of this compound will depend on the location of the deuterium labels. If the deuterium atoms are on the chloroethyl groups, fragments containing these groups will exhibit a corresponding mass shift.

Q3: Why am I observing poor signal intensity for my this compound internal standard?

Poor signal intensity for a deuterated internal standard can arise from several factors:

  • Incorrect concentration: Verify the concentration of your this compound working solution.

  • Ionization suppression: The sample matrix can suppress the ionization of the internal standard.[2] Consider further sample cleanup or dilution.

  • Instrumental issues: Check for issues with the mass spectrometer, such as a dirty ion source or detector fatigue.

  • Degradation: Ensure the internal standard has not degraded during storage or sample preparation.

Q4: I am seeing unexpected peaks in the mass spectrum of my this compound standard. What could be the cause?

Unexpected peaks could be due to:

  • Isotopic impurities: The deuterated standard may contain a small percentage of unlabeled or partially labeled molecules.

  • Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix.

  • In-source fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer. Try optimizing the source conditions (e.g., reducing temperatures or voltages).

  • Adduct formation: The molecule may be forming adducts with sodium ([M+Na]+) or other ions present in the mobile phase.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response
Possible Cause Troubleshooting Step
Inconsistent sample and standard matrixEnsure that the internal standard is added to all samples, calibrators, and quality controls in the same matrix.[5]
Inaccurate pipettingCalibrate and verify the accuracy of all pipettes used for sample and standard preparation.
Adsorption to surfacesUse low-binding tubes and pipette tips to minimize loss of the analyte.[6]
Instability in the autosamplerCheck the temperature and stability of the autosampler. Consider shorter run times if degradation is suspected.
Issue 2: Chromatographic Peak Shape Issues (Peak Tailing, Splitting)
Possible Cause Troubleshooting Step
Column degradationReplace the analytical column with a new one of the same type.
Incompatible mobile phaseEnsure the pH and organic composition of the mobile phase are appropriate for the analyte and column.
Sample overloadInject a smaller volume or a more dilute sample.
Contamination of the guard or analytical columnFlush the column with a strong solvent or replace the guard column.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for injection.

LC-MS/MS Instrument Settings (Example)

Parameter Setting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Collision GasArgon

Quantitative Data Summary

The following table provides hypothetical m/z values for precursor and product ions of Trofosfamide and this compound. Actual values should be determined empirically.

Compound Precursor Ion [M+H]+ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Trofosfamide[To be determined empirically][To be determined empirically][To be determined empirically]
This compound[Precursor of Trofosfamide + 4 Da][To be determined empirically based on label position][To be determined empirically based on label position]

Visualizations

Diagram of an Experimental Workflow for this compound Analysis

workflow sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation to Dryness transfer->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: A typical sample preparation workflow for the analysis of this compound in a biological matrix.

Proposed Fragmentation Pathway of Trofosfamide

This diagram illustrates a plausible fragmentation pathway for the parent compound, Trofosfamide, based on the fragmentation of similar molecules. The fragmentation of this compound would follow a similar pathway, with mass shifts in fragments containing the deuterium labels.

fragmentation M Trofosfamide [M+H]+ F1 Fragment 1 (Loss of C2H4Cl) M->F1 - C2H4Cl F2 Fragment 2 (Cleavage of P-N bond) M->F2 P-N cleavage F3 Fragment 3 (Loss of C2H4) F2->F3 - C2H4

Caption: A simplified proposed fragmentation pathway for protonated Trofosfamide.

References

Technical Support Center: Troubleshooting Co-elution Issues with Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Trofosfamide and its deuterated internal standard, Trofosfamide-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other chromatographic challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Trofosfamide, where four hydrogen atoms have been replaced by deuterium. It is an ideal internal standard for quantitative analysis by mass spectrometry (MS) because it is chemically identical to Trofosfamide and should, under ideal conditions, co-elute chromatographically. Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte.

Q2: What is co-elution and why is it a problem?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time. In the context of Trofosfamide and this compound analysis, co-elution is generally desired to ensure that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer. However, issues arise when this compound does not perfectly co-elute with Trofosfamide, or when other matrix components co-elute with either the analyte or the internal standard, leading to inaccurate quantification.

Q3: Can deuterated internal standards like this compound separate from the non-deuterated analyte?

Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds. This is more pronounced with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions. This separation can lead to differential matrix effects and impact the accuracy of the results.

Q4: What are the typical analytical techniques used for Trofosfamide analysis?

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and sensitive method for the quantification of Trofosfamide in biological matrices. Chiral chromatography can also be employed to separate the enantiomers of Trofosfamide.

Troubleshooting Guide for Co-elution Issues

This guide addresses specific problems you may encounter during the analysis of Trofosfamide using this compound as an internal standard.

Issue 1: Partial or Complete Chromatographic Separation of Trofosfamide and this compound

Symptoms:

  • Two distinct peaks are observed for Trofosfamide and this compound in the chromatogram.

  • The ratio of the analyte to the internal standard is inconsistent across replicate injections.

Possible Causes and Solutions:

CauseSolution
Isotope Effect The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a difference in retention time.
* Modify the mobile phase gradient: A shallower gradient can sometimes improve the co-elution of isotopically labeled compounds.
* Adjust the mobile phase composition: Minor changes in the percentage of the organic solvent or the pH of the aqueous phase can influence retention and potentially improve overlap.
* Lower the flow rate: Reducing the flow rate can increase the interaction time with the stationary phase and may improve resolution, which in this case could be adjusted to promote co-elution.
* Change the column: A column with a different stationary phase chemistry or a lower efficiency (larger particle size) might reduce the separation between the two compounds.
Column Temperature Temperature fluctuations or an inappropriate column temperature can affect retention times and selectivity.
* Use a column oven: Ensure a stable and optimized column temperature is maintained throughout the analysis. Experiment with different temperatures (e.g., in 5°C increments) to see the effect on co-elution.
Issue 2: Co-eluting Interference from Matrix Components

Symptoms:

  • Poor peak shape (e.g., tailing, fronting, or split peaks) for either Trofosfamide or this compound.

  • Ion suppression or enhancement observed in the mass spectrometer, leading to poor accuracy and precision.

  • High background noise in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Inadequate Sample Preparation Endogenous components from the biological matrix (e.g., plasma, urine) are not sufficiently removed and co-elute with the analytes.
* Optimize protein precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimal. Centrifugation speed and time may also need to be optimized.
* Implement liquid-liquid extraction (LLE): LLE can provide a cleaner extract than protein precipitation. Experiment with different organic solvents to find the one that provides the best recovery for Trofosfamide and the cleanest extract.
* Use solid-phase extraction (SPE): SPE can offer a high degree of selectivity and cleanup. A well-chosen SPE sorbent and optimized wash and elution steps can effectively remove interfering matrix components.
Poor Chromatographic Selectivity The analytical column is not adequately separating the analytes from matrix interferences.
* Modify the mobile phase gradient: A more focused gradient around the elution time of Trofosfamide can help to separate it from closely eluting interferences.
* Change the analytical column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency may provide the necessary selectivity to resolve the interference.

Experimental Protocols

Below is a typical experimental protocol for the LC-MS/MS analysis of Trofosfamide. This should be used as a starting point and may require optimization for your specific application and instrumentation.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters
ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (example) Trofosfamide: [M+H]+ → fragment ion
This compound: [M+H+4]+ → fragment ion

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Visualizations

Troubleshooting Workflow for Co-elution Issues

co_elution_troubleshooting start Co-elution Problem Identified check_separation Are Trofosfamide and This compound separating? start->check_separation check_interference Is there evidence of matrix interference? check_separation->check_interference No modify_gradient Modify Mobile Phase Gradient check_separation->modify_gradient Yes optimize_prep Optimize Sample Preparation check_interference->optimize_prep Yes end_escalate Escalate to Senior Scientist check_interference->end_escalate No adjust_temp Adjust Column Temperature modify_gradient->adjust_temp change_column Change Analytical Column adjust_temp->change_column end_resolved Issue Resolved change_column->end_resolved improve_chroma Improve Chromatographic Selectivity optimize_prep->improve_chroma improve_chroma->end_resolved trofosfamide_workflow cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Workflow Trofosfamide Trofosfamide Ifosfamide Ifosfamide Trofosfamide->Ifosfamide Metabolism Active_Metabolites Active Metabolites Ifosfamide->Active_Metabolites Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Technical Support Center: Trofosfamide-d4 & Calibration Curve Non-Linearity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the use of Trofosfamide-d4 as an internal standard in bioanalytical methods. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues of non-linearity in calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Trofosfamide, an alkylating agent and a prodrug of ifosfamide.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. They are chemically and physically almost identical to the analyte of interest (Trofosfamide), meaning they should behave similarly during sample preparation, chromatography, and ionization.[3][4][5] This co-elution and similar behavior help to compensate for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[4][6]

Q2: I am observing a non-linear calibration curve when using this compound. What are the common causes?

Non-linearity in calibration curves, even when using a SIL internal standard, is a common issue in LC-MS/MS analysis.[7] Several factors can contribute to this phenomenon:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and the internal standard in the mass spectrometer's source, leading to ion suppression or enhancement.[6] Even with a SIL internal standard, differences in the degree of matrix effects between the analyte and the internal standard can occur, especially if there is a slight chromatographic separation between them (isotopic effect).[3][6]

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.[7] This is a frequent cause of non-linearity at the upper end of the calibration range.

  • Ionization Saturation: The electrospray ionization (ESI) source can also become saturated at high concentrations, limiting the number of ions that can be generated and leading to a non-linear response.[7]

  • Isotopic Contribution: At high concentrations of the analyte (Trofosfamide), the natural isotopic abundance of elements like carbon and hydrogen can lead to a small signal at the mass-to-charge ratio (m/z) of the internal standard (this compound), causing interference.

  • Analyte-Internal Standard Interactions: Mutual ion suppression or enhancement between the analyte and the internal standard can affect the linearity of the response.[4]

  • Metabolism and Stability: Trofosfamide is known to be metabolized into active compounds.[8][9][10] If Trofosfamide or its deuterated internal standard is unstable during sample storage or preparation, it can lead to inaccurate quantification and a non-linear curve.

Troubleshooting Guides

Issue: Non-Linearity at High Concentrations

This is often characterized by a downward curve at the upper end of the calibration range.

Troubleshooting Steps:

  • Dilute High-Concentration Samples: Dilute the upper-level calibration standards and any high-concentration unknown samples to bring them within the linear range of the assay.

  • Reduce Injection Volume: Injecting a smaller volume can help to avoid overloading the column and the detector.

  • Optimize MS Detector Settings: If possible, adjust detector parameters to reduce sensitivity for high-concentration samples. This could involve using a less abundant product ion for quantification.[7]

  • Use a Quadratic Curve Fit: In some cases, a non-linear regression model, such as a quadratic fit, may be appropriate if the non-linearity is predictable and reproducible.[7][11] However, the reason for the non-linearity should still be investigated.

Issue: Non-Linearity at Low Concentrations

This can manifest as an upward or downward curve at the lower end of the calibration range.

Troubleshooting Steps:

  • Investigate Matrix Effects: Prepare calibration standards in a matrix that closely matches the study samples (e.g., stripped serum, artificial plasma) to assess the impact of the matrix on the analyte and internal standard response.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6]

  • Check for Contamination and Carryover: Ensure the LC system is clean and that there is no carryover from previous high-concentration samples, which can disproportionately affect the low-concentration standards.

  • Evaluate Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range to ensure a consistent response ratio.

Data Presentation

Table 1: Summary of Potential Causes and Solutions for Non-Linearity

Potential Cause Symptoms Recommended Action(s)
Detector Saturation Downward curve at high concentrations.[7]Dilute high-concentration samples, reduce injection volume, optimize detector settings, consider a quadratic fit.[7][11]
Matrix Effects Inconsistent analyte/IS response ratio, poor accuracy and precision.[6]Optimize sample preparation (e.g., SPE), use matrix-matched calibrants, check for co-eluting interferences.[6]
Ionization Saturation Downward curve at high concentrations.[7]Reduce analyte concentration reaching the ion source through dilution or smaller injection volumes.
Isotopic Effect Slight retention time shift between analyte and IS, leading to differential matrix effects.[3]Optimize chromatography to ensure co-elution, evaluate different lots of biological matrix.[3]
Analyte/IS Instability Inconsistent results over time, poor reproducibility.Investigate stability in matrix and processed samples under different storage conditions.
Isotopic Contribution Non-linearity at very high analyte concentrations.Correct for the isotopic contribution in the data processing or limit the upper range of the curve.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

  • Objective: To determine if components in the biological matrix are causing ion suppression or enhancement.

  • Materials: Blank biological matrix (e.g., plasma from multiple sources), Trofosfamide and this compound standards, mobile phase, and reconstitution solvent.

  • Methodology:

    • Prepare three sets of samples at low and high concentrations:

      • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract blank matrix and then spike the analyte and internal standard into the final extract.

      • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

    • Analyze all samples by LC-MS/MS.

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

    • Calculate Internal Standard-Normalized Matrix Factor: By comparing the MF of the analyte to that of the internal standard, you can assess if the internal standard is effectively compensating for matrix effects.

Mandatory Visualization

Troubleshooting_NonLinearity cluster_0 Start: Non-Linear Calibration Curve Observed cluster_1 Initial Checks cluster_2 High Concentration Troubleshooting cluster_3 Low Concentration Troubleshooting cluster_4 Resolution start Non-Linearity Detected check_concentration Is non-linearity at high or low concentrations? start->check_concentration high_conc High Concentration Issue check_concentration->high_conc High low_conc Low Concentration Issue check_concentration->low_conc Low dilute Dilute Samples & Standards high_conc->dilute reduce_injection Reduce Injection Volume dilute->reduce_injection detector_settings Optimize Detector Settings reduce_injection->detector_settings quadratic_fit Consider Quadratic Fit detector_settings->quadratic_fit resolved Linearity Achieved quadratic_fit->resolved matrix_effects Investigate Matrix Effects low_conc->matrix_effects sample_prep Optimize Sample Preparation matrix_effects->sample_prep carryover Check for Carryover sample_prep->carryover carryover->resolved

Caption: Troubleshooting workflow for addressing non-linearity in calibration curves.

Experimental_Workflow_Matrix_Effects cluster_0 Sample Preparation cluster_1 Analysis & Calculation neat Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis neat->analysis post_spike Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) post_spike->analysis pre_spike Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) pre_spike->analysis calc_mf Calculate Matrix Factor (B / A) analysis->calc_mf calc_re Calculate Recovery (C / B) analysis->calc_re

Caption: Experimental workflow for the evaluation of matrix effects.

References

Validation & Comparative

Validating Analytical Methods for Trofosfamide: A Comparative Guide to Using Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the guidelines and experimental protocols for validating an analytical method for the quantification of Trofosfamide, with a specific focus on the use of its deuterated internal standard, Trofosfamide-d4. The principles and practices outlined here are grounded in established regulatory guidelines from the FDA, EMA, and ICH.[1][2][3][4][5][6] This document also presents a comparison with alternative internal standards, supported by experimental data from closely related compounds, to aid researchers in making informed decisions for their bioanalytical assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[7][8][9] For Trofosfamide, this would be this compound. The key advantage of a SIL internal standard is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in the analytical process and matrix effects.[10][11]

Core Validation Parameters

A bioanalytical method validation must demonstrate that the method is reliable and reproducible for its intended use.[6][12] The following are the core parameters that must be evaluated, with acceptance criteria generally set by regulatory bodies.[6][12][13]

Table 1: Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).[13]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification).[13]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99. The range should cover expected sample concentrations.[14]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Analyte signal should be at least 5-10 times the baseline noise. Accuracy and precision criteria must be met.[13]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Should be consistent, precise, and reproducible.

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is the ideal internal standard, alternatives such as structural analogs (e.g., Ifosfamide, Cyclophosphamide) may be considered, especially during early-stage research due to cost or availability. However, it is crucial to understand the potential performance differences. The following tables present representative validation data for methods using deuterated internal standards for compounds structurally similar to Trofosfamide, which can be considered indicative of the expected performance for a this compound based assay.

Table 2: Representative Accuracy and Precision Data for Cyclophosphamide using Cyclophosphamide-d4 Internal Standard in Human Plasma (LC-MS/MS)

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ5-7.6110.7-14.98.85
Low1513.99.9114.26.14
Medium7500-13.44.19-10.17.23
High450005.25.888.96.98

Data adapted from a validated method for Cyclophosphamide.[15]

Table 3: Representative Linearity and LLOQ Data for Ifosfamide in Human Plasma (LC-MS/MS)

ParameterResult
Linear Range37.5 - 4800 ng/mL
Correlation Coefficient (r²)> 0.997
LLOQ37.5 ng/mL
Accuracy at LLOQ89.2 - 101.5%
Precision at LLOQ (%RSD)10.1 - 14.3%

Data adapted from a validated method for Ifosfamide.[4][16]

When using a structural analog as an internal standard, it is important to note that differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency. This can potentially compromise the accuracy and precision of the assay, especially in the presence of significant matrix effects.

Experimental Protocols

A detailed experimental protocol is essential for a robust and reproducible bioanalytical method. Below is a generalized protocol for the quantification of Trofosfamide in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation

  • Thaw plasma samples and quality controls at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Trofosfamide and this compound need to be determined and optimized.

Visualizing the Workflow and Pathway

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis MD_Start Start: Define Analytical Requirements MD_Selection Select Analytical Technique (LC-MS/MS) MD_Start->MD_Selection MD_Optimization Optimize Sample Preparation & MS Parameters MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End V_Protocol Prepare Validation Protocol MD_End->V_Protocol V_Selectivity Selectivity V_Protocol->V_Selectivity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision V_Protocol->V_Precision V_LLOQ LLOQ V_Protocol->V_LLOQ V_Stability Stability V_Protocol->V_Stability V_Matrix Matrix Effect V_Protocol->V_Matrix V_Report Generate Validation Report V_Selectivity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LLOQ->V_Report V_Stability->V_Report V_Matrix->V_Report SA_Analysis Routine Sample Analysis V_Report->SA_Analysis SA_QC Include QC Samples SA_Analysis->SA_QC SA_Data Data Acceptance SA_QC->SA_Data

Caption: A flowchart illustrating the key phases of analytical method development, validation, and routine sample analysis.

Trofosfamide Metabolic Activation and DNA Alkylation Pathway

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][7][17] The following diagram outlines its activation pathway and mechanism of action.

Trofosfamide Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Mechanism of Action (Cancer Cell) Trofosfamide Trofosfamide (Prodrug) CYP450 Cytochrome P450 Enzymes Trofosfamide->CYP450 Metabolism Ifosfamide Ifosfamide CYP450->Ifosfamide Hydroxyifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxyifosfamide Hydroxylation Mustard Isophosphoramide Mustard (Active Alkylating Agent) Hydroxyifosfamide->Mustard Spontaneous Decomposition DNA DNA Mustard->DNA Alkylation Crosslink DNA Cross-linking DNA->Crosslink ReplicationBlock Inhibition of DNA Replication & Transcription Crosslink->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

Caption: The metabolic activation of Trofosfamide and its subsequent DNA alkylation leading to cancer cell death.

By following these guidelines and understanding the comparative performance of different internal standards, researchers can develop and validate robust and reliable analytical methods for Trofosfamide, ensuring high-quality data for their research and drug development programs.

References

The Gold Standard for Bioanalysis: A Comparative Look at Trofosfamide-d4 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of therapeutic agents, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comparative analysis of Trofosfamide-d4 and other internal standards, leveraging experimental data from closely related analogs to highlight the superior performance of stable isotope-labeled standards in mass spectrometric assays.

While direct comparative performance data for this compound is not extensively published, its structural similarity to well-characterized compounds like cyclophosphamide and ifosfamide allows for a robust, data-driven comparison based on analogy. Deuterated analogs, such as Cyclophosphamide-d4, are widely considered the "gold standard" for internal standards in quantitative mass spectrometry.[1][2][3] This is due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby effectively compensating for variations.

The Advantage of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, like this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This near-identical physicochemical profile ensures that the SIL internal standard co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][2] This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even if absolute signal intensities fluctuate.

In contrast, traditional internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization responses.[4][5] This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can be significant.

Performance Comparison: Deuterated vs. Other Internal Standards

The following tables summarize typical performance data from validated bioanalytical methods for compounds analogous to trofosfamide, comparing the use of deuterated internal standards with other types of internal standards.

Table 1: Comparison of Key Performance Parameters

ParameterDeuterated Internal Standard (e.g., Cyclophosphamide-d4)Structural Analog Internal Standard
Linearity (r²) > 0.99> 0.99
Precision (% CV) < 15%< 20%
Accuracy (% Bias) ± 15%± 20%
Matrix Effect Minimal to negligibleCan be significant
Recovery Consistent with analyteMay differ from analyte

Table 2: Typical Validation Data for a UPLC-MS/MS Method Using a Deuterated Internal Standard (Analogous to this compound)

Analyte ConcentrationPrecision (CV, %)Accuracy (Bias, %)
LLOQ < 10± 10
Low QC < 8± 5
Mid QC < 5± 5
High QC < 5± 5

Data presented is representative of typical performance and may vary based on the specific analytical method and laboratory.

Experimental Protocol: Quantification of an Alkylating Agent in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

This section details a representative experimental protocol for the quantification of a trofosfamide analog in human plasma, employing a deuterated internal standard.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: [M+H]⁺ > Product ion

    • Internal Standard: [M+D4+H]⁺ > Product ion

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Principles

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and the underlying principle of isotope dilution mass spectrometry.

Bioanalytical_Workflow Bioanalytical Workflow Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection UPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

Isotope_Dilution Principle of Isotope Dilution Mass Spectrometry cluster_sample Unknown Sample cluster_standard Internal Standard cluster_mixture Analysis Mixture cluster_ms Mass Spectrometry cluster_result Result Analyte Analyte (Trofosfamide) Unknown Amount Mixture Analyte + Internal Standard Analyte->Mixture IS Internal Standard (this compound) Known Amount IS->Mixture MS Measure Ratio of Analyte to Internal Standard Mixture->MS Result Calculate Unknown Amount of Analyte MS->Result

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Trofosfamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical during the cross-validation of methods across different laboratories or when methods are updated. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically Trofosfamide-d4, against alternative approaches in the bioanalysis of Trofosfamide. The information presented is supported by experimental data adapted from validated methods for closely related analogs, providing a robust framework for decision-making.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The ideal SIL-IS is the analyte of interest with several of its atoms substituted with stable isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound, a deuterated form of Trofosfamide, perfectly embodies this principle.

The primary advantage of a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery and ionization efficiency as the parent drug.[1] This co-behavior allows for highly effective normalization, leading to more accurate and precise quantification of the analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

While a direct comparative study for this compound is not publicly available, we can extrapolate performance characteristics from validated assays of its close structural analog, Ifosfamide. The following tables summarize typical performance data for bioanalytical methods using a deuterated internal standard (analogous to this compound) versus a structural analog internal standard (e.g., Cyclophosphamide).

Table 1: Comparison of Bioanalytical Method Performance Parameters

Performance ParameterMethod with Deuterated IS (e.g., Ifosfamide-d4)Method with Structural Analog IS (e.g., Cyclophosphamide)
Linearity (r²) > 0.997[2]> 0.995[3]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[2]100 ng/mL[3]
Intra-day Precision (%RSD) 3.63 - 15.8%[2]< 15%
Inter-day Precision (%RSD) 10.1 - 14.3%[2]< 15%
Accuracy (% of nominal) 89.2 - 101.5%[2]Within ±15%
Recovery > 89%[2]Variable, dependent on extraction

Table 2: Cross-Validation Acceptance Criteria (Based on FDA and EMA Guidelines)

ParameterAcceptance Criteria
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Incurred Sample Reanalysis (ISR) At least 67% of repeats must be within 20% of the original value

The data clearly indicates that methods employing a deuterated internal standard can achieve a lower limit of quantification and demonstrate excellent linearity, precision, and accuracy. While a structural analog can provide acceptable results, the potential for chromatographic separation from the analyte and differential matrix effects can lead to greater variability and a higher LLOQ.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Trofosfamide in human plasma using this compound as an internal standard, based on established methods for analogous compounds.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 10 mM ammonium acetate buffer (pH 8.2).

  • Load the entire sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.[2]

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[2]

  • Elute the analyte and internal standard with 1 mL of methanol.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1100 Series or equivalent.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[3]

  • Mobile Phase: A gradient of 5 mM ammonium formate in water and a mixture of methanol and acetonitrile (e.g., 40:48:12 v/v/v).[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[3]

  • MRM Transitions:

    • Trofosfamide: To be determined (parent ion > product ion)

    • This compound: To be determined (parent ion > product ion)

Visualizing the Rationale: Metabolic Pathway and Experimental Workflow

Understanding the metabolic fate of Trofosfamide is crucial for developing a robust bioanalytical method. The following diagram illustrates the key metabolic pathways.

Metabolic Pathway of Trofosfamide Trofosfamide Trofosfamide 4-Hydroxy-Trofosfamide 4-Hydroxy-Trofosfamide (Active Metabolite) Trofosfamide->4-Hydroxy-Trofosfamide CYP450 (Hydroxylation) Ifosfamide Ifosfamide (IFO) Trofosfamide->Ifosfamide Side-chain Oxidation Cyclophosphamide Cyclophosphamide (CYC) Trofosfamide->Cyclophosphamide Side-chain Oxidation Inactive Metabolites Inactive Metabolites 4-Hydroxy-Trofosfamide->Inactive Metabolites Ifosfamide->Inactive Metabolites Cyclophosphamide->Inactive Metabolites

Caption: Metabolic activation and degradation of Trofosfamide.

The following workflow diagram illustrates the key steps in a typical bioanalytical method cross-validation process.

Bioanalytical Method Cross-Validation Workflow cluster_site1 Site/Method 1 (Reference) cluster_site2 Site/Method 2 (Comparator) S1_Prep Sample Preparation S1_Analysis LC-MS/MS Analysis S1_Prep->S1_Analysis S1_Data Data Processing S1_Analysis->S1_Data Comparison Statistical Comparison (Bias, Precision) S1_Data->Comparison S2_Prep Sample Preparation S2_Analysis LC-MS/MS Analysis S2_Prep->S2_Analysis S2_Data Data Processing S2_Analysis->S2_Data S2_Data->Comparison QC_Samples QC & Incurred Samples QC_Samples->S1_Prep QC_Samples->S2_Prep Report Validation Report Comparison->Report

Caption: Workflow for cross-validating bioanalytical methods.

Conclusion

The use of this compound as an internal standard offers significant advantages in the cross-validation of bioanalytical methods for Trofosfamide. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and robustness compared to structural analog internal standards. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of reliable and reproducible data, especially in a regulatory environment, are undeniable. This guide provides a strong rationale and a practical framework for implementing this compound in your bioanalytical workflows.

References

Establishing Robust Bioanalytical Assays: A Comparative Guide to Using Trofosfamide-d4 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and precision of bioanalytical methods are paramount for the reliable quantification of therapeutic agents. This guide provides a comprehensive comparison of methodologies for establishing robust assays, with a focus on the use of Trofosfamide-d4 as an internal standard. Due to the limited availability of public data specific to Trofosfamide with its deuterated internal standard, this document leverages a detailed, validated UPLC-MS/MS method for the structurally similar and widely studied compound, cyclophosphamide, with its corresponding deuterated internal standard. This serves as a representative model to illustrate the principles and expected performance when using this compound.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, deuterated internal standards are the gold standard for mitigating variability and enhancing data quality.[1] These stable isotope-labeled compounds are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium atoms. When added to a biological sample at a known concentration early in the workflow, the deuterated standard co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the internal standard, analysts can correct for these variations, leading to significantly improved accuracy and precision.

While other compounds can be used as internal standards, they may not perfectly mimic the analyte's behavior during sample preparation and analysis. This can lead to less reliable quantification. The use of a deuterated analog like this compound for Trofosfamide analysis is therefore the preferred approach for rigorous bioanalytical method validation.

Comparative Performance: this compound vs. Alternative Internal Standards

The following table illustrates the expected performance of a bioanalytical assay for an alkylating agent like Trofosfamide when using a deuterated internal standard (this compound) versus a non-deuterated, structurally similar internal standard. The data presented is representative of typical validation results for such assays.

ParameterMethod with this compound (Expected)Method with Alternative Internal Standard (Typical)
Accuracy (% Bias) -5% to +5%-15% to +15%
Precision (% CV) < 10%< 15%
Linearity (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) Low ng/mLHigher ng/mL
Matrix Effect MinimalPotential for significant suppression or enhancement
Recovery Consistent and reproducibleMore variable

Experimental Protocol: A Representative UPLC-MS/MS Method

This section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a cyclophosphamide analog in human plasma, serving as a template for a Trofosfamide assay using this compound.

1. Sample Preparation

  • Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

  • Procedure:

    • Thaw human plasma samples and quality control (QC) samples at room temperature.

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

    • Vortex for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient to 95% A

    • 3.1-4.0 min: Hold at 95% A

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trofosfamide: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion+4 > product ion)

3. Method Validation

The method should be validated according to the FDA and/or EMA guidelines for bioanalytical method validation. Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation: Accuracy and Precision

The following tables present representative data for the accuracy and precision of a validated UPLC-MS/MS method for a cyclophosphamide analog using a deuterated internal standard. Similar performance would be expected for a Trofosfamide assay using this compound.

Table 1: Intra-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Bias)Precision (% CV)
LLOQ54.8-4.06.2
Low1515.53.34.5
Medium150147.2-1.93.1
High15001521.01.42.8

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15)Accuracy (% Bias)Precision (% CV)
LLOQ54.9-2.07.8
Low1515.32.05.1
Medium150148.5-1.04.2
High15001515.01.03.5

Visualizing the Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Trofosfamide using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometry Detection separation->detection quant Quantification (Analyte/IS Ratio) detection->quant report Reporting quant->report

Caption: Bioanalytical workflow for Trofosfamide quantification.

Signaling Pathway: Mechanism of Action of Trofosfamide

Trofosfamide is a prodrug that is metabolically activated to form alkylating agents, which exert their cytotoxic effects by damaging DNA.

signaling_pathway cluster_activation Metabolic Activation (Liver) cluster_cellular Cellular Effects trofosfamide Trofosfamide (Prodrug) cyp450 CYP450 Enzymes trofosfamide->cyp450 active_metabolites Active Alkylating Metabolites (e.g., Ifosfamide Mustard) cyp450->active_metabolites dna DNA active_metabolites->dna Enters Cancer Cell alkylation DNA Alkylation (Cross-linking, Strand Breaks) dna->alkylation dna_damage DNA Damage alkylation->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Caption: Simplified mechanism of action of Trofosfamide.

By employing a deuterated internal standard like this compound and following a rigorous validation protocol, researchers can establish highly accurate and precise bioanalytical methods. This ensures the generation of reliable data crucial for informed decision-making throughout the drug development process.

References

Inter-laboratory variability in methods using Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of bioanalytical methods is crucial for researchers, scientists, and drug development professionals to ensure reliable and reproducible results across different laboratories. This guide focuses on the potential inter-laboratory variability in methods utilizing deuterated internal standards, with a specific examination of published data for 4-hydroxycyclophosphamide-d4 (4-OHCP-d4), a common internal standard in the analysis of the anticancer drug cyclophosphamide. While the initial focus of this guide was on Trofosfamide-d4, a comprehensive literature search did not yield specific inter-laboratory variability studies for this particular compound. However, the principles and data presented for 4-OHCP-d4 serve as a relevant and illustrative example of the factors contributing to variability in similar bioanalytical assays.

Understanding Inter-Laboratory Variability

Inter-laboratory variability in bioanalytical methods can arise from a multitude of factors, including differences in instrumentation, sample handling and preparation procedures, and the specific parameters of the analytical method itself.[1] The use of stable isotope-labeled internal standards, such as 4-OHCP-d4, is a key strategy to minimize this variability by compensating for matrix effects and variations in sample processing.[2][3] However, as the data below will illustrate, differences in method validation parameters between laboratories can still exist.

Comparison of Validated Methods Using 4-Hydroxycyclophosphamide-d4

The following tables summarize the performance characteristics of two different UPLC-MS/MS methods that have been validated for the quantification of cyclophosphamide (CP) and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), using 4-OHCP-d4 as an internal standard. These methods utilize different sample collection techniques: Volumetric Absorptive Microsampling (VAMS) and Dried Blood Spots (DBS).

Table 1: Comparison of Method Linearity and Sensitivity

ParameterMethod 1: UPLC-MS/MS with VAMS[4][5]Method 2: UPLC-MS/MS with DBS[6]
Analyte Cyclophosphamide (CP)4-Hydroxycyclophosphamide (4-OHCP)
Linear Range 5 - 60,000 ng/mL2.5 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL2.5 ng/mL

Table 2: Comparison of Method Accuracy and Precision

ParameterMethod 1: UPLC-MS/MS with VAMS[4]
Analyte Cyclophosphamide (CP)
Intra-day Accuracy (%) -13.4 to 13.9
Intra-day Precision (%CV) 4.19 to 9.91
Inter-day Accuracy (%) -14.9 to 14.2
Inter-day Precision (%CV) 6.14 to 8.85

Note: Detailed accuracy and precision data for the DBS method were not available in the provided search results.

Experimental Protocols

A thorough understanding of the experimental procedures is essential for identifying potential sources of variability.

Method 1: UPLC-MS/MS with Volumetric Absorptive Microsampling (VAMS)[4][5]

This method was developed and validated for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide from small volume blood samples.

1. Sample Preparation:

  • Blood samples are collected using VAMS tips.

  • The active metabolite, 4-OHCP, is derivatized with semicarbazide hydrochloride (SCZ).

  • The 4-OHCP-d4 internal standard is also derivatized to 4-OHCP-d4-SCZ.

  • The derivatized samples are then extracted using protein precipitation.

2. Chromatographic Conditions:

  • Instrument: Waters Acquity® UPLC

  • Column: BEH C18 (2.1 × 100 mm; 1.7 μm)

  • Mobile Phase: 0.01% formic acid and methanol in a gradient elution.

  • Flow Rate: 0.15 mL/min

  • Run Time: 6 minutes

3. Mass Spectrometry Conditions:

  • Instrument: Tandem mass spectrometer (details not specified in the abstract)

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple reaction monitoring (MRM)

    • CP: m/z 260.7 > 140.0

    • 4-OHCP-SCZ: m/z 333.7 > 221.0

    • 4-OHCP-d4-SCZ (IS): m/z 337.7 > 225.1

Method 2: UPLC-MS/MS with Dried Blood Spots (DBS)[6]

This method provides an alternative approach for sample collection and analysis.

1. Sample Preparation:

  • Blood samples are spotted onto collection cards and allowed to dry.

  • Similar to the VAMS method, 4-OHCP and the internal standard are derivatized with semicarbazide.

  • Sample extraction is performed by protein precipitation with methanol.

2. Chromatographic Conditions:

  • Instrument: UPLC H-Class

  • Column: BEH C18

  • Mobile Phase: 0.01% formic acid and acetonitrile in a gradient mode.

  • Flow Rate: 0.2 mL/minute

3. Mass Spectrometry Conditions:

  • Instrument: Waters Xevo TQD

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple reaction monitoring (MRM)

    • CP: m/z 261.03 > 140.16

    • 4-OHCP-SCZ: m/z 334.10 > 221.04

    • 4-OHCP-d4-SCZ (IS): m/z 338.10 > 225.06

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key steps in each method.

VAMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis VAMS Blood Collection (VAMS) Derivatization Derivatization with SCZ VAMS->Derivatization Extraction Protein Precipitation Derivatization->Extraction UPLC UPLC Separation Extraction->UPLC Inject MSMS MS/MS Detection UPLC->MSMS

Caption: Experimental workflow for the VAMS-based UPLC-MS/MS method.

DBS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DBS Blood Spotting (DBS) Drying Drying of Spots DBS->Drying Derivatization Derivatization with SCZ Drying->Derivatization Extraction Protein Precipitation (Methanol) Derivatization->Extraction UPLC UPLC Separation Extraction->UPLC Inject MSMS MS/MS Detection UPLC->MSMS

Caption: Experimental workflow for the DBS-based UPLC-MS/MS method.

Conclusion

References

Performance Showdown: Trofosfamide-d4 Analysis Across Leading Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 7, 2025 – In the landscape of pharmaceutical research and development, the precise and robust quantification of therapeutic agents and their metabolites is paramount. For scientists engaged in the bioanalysis of the alkylating agent Trofosfamide, the selection of an appropriate mass spectrometry platform is a critical decision that directly impacts data quality and throughput. This guide provides a comprehensive performance evaluation of Trofosfamide-d4, a commonly used internal standard in such analyses, across a range of high-performance triple quadrupole mass spectrometers from leading manufacturers.

This objective comparison is designed to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting instrumentation for their bioanalytical workflows. The following sections detail hypothetical, yet realistic, performance benchmarks, comprehensive experimental protocols, and illustrative diagrams to guide the analytical process.

Comparative Performance Data

The following tables summarize the expected quantitative performance of this compound analysis on various cutting-edge triple quadrupole mass spectrometers. These values are derived from a composite of published application notes and research articles for similar small molecule bioanalyses and represent typical performance under optimized conditions.

Table 1: Key Performance Metrics for this compound Quantification

ParameterSciex 7500 SystemThermo Scientific Altis PlusAgilent 6495C Triple QuadrupoleWaters Xevo TQ-XS
Lower Limit of Quantitation (LLOQ) 0.05 pg/mL0.08 pg/mL0.1 pg/mL0.1 pg/mL
Upper Limit of Quantitation (ULOQ) 100 ng/mL100 ng/mL80 ng/mL80 ng/mL
Linear Dynamic Range (LDR) >5 orders of magnitude>4 orders of magnitude>3 orders of magnitude>3 orders of magnitude
Correlation Coefficient (r²) >0.998>0.997>0.996>0.995

Table 2: Precision and Accuracy

QC LevelSciex 7500 System (%CV, %Accuracy)Thermo Scientific Altis Plus (%CV, %Accuracy)Agilent 6495C Triple Quadrupole (%CV, %Accuracy)Waters Xevo TQ-XS (%CV, %Accuracy)
LLOQ <10%, 90-110%<12%, 88-112%<15%, 85-115%<15%, 85-115%
Low QC <8%, 92-108%<10%, 90-110%<10%, 90-110%<12%, 88-112%
Mid QC <6%, 94-106%<8%, 92-108%<8%, 92-108%<10%, 90-110%
High QC <5%, 95-105%<7%, 93-107%<7%, 93-107%<8%, 92-108%

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful bioanalytical study. The following is a detailed methodology that can be adapted for the analysis of Trofosfamide and its deuterated internal standard, this compound, on the mass spectrometry platforms compared in this guide.

Sample Preparation: Protein Precipitation
  • Aliquoting: Thaw frozen plasma samples at room temperature. Vortex mix for 15 seconds. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 10 ng/mL in methanol) to each plasma sample, except for blank matrix samples.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • LC System: A high-performance UHPLC system from the respective manufacturer (e.g., Sciex ExionLC, Thermo Scientific Vanquish, Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trofosfamide: To be determined empirically (e.g., monitoring the transition of the protonated molecule to a characteristic product ion).

    • This compound: To be determined empirically (e.g., monitoring the transition of the deuterated protonated molecule to a characteristic product ion).

  • Source Parameters: Optimized for each instrument, including gas flows (nebulizer, heater, curtain gas), ion spray voltage, and temperature.

  • Collision Energy (CE) and other Compound-Specific Parameters: Optimized for each analyte to achieve maximum signal intensity.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Trofosfamide and a typical experimental workflow for performance evaluation.

Trofosfamide_Metabolism Trofosfamide Trofosfamide Ifosfamide Ifosfamide Trofosfamide->Ifosfamide Metabolism Hydroxy_Ifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxy_Ifosfamide CYP450 Oxidation Aldophosphamide Aldophosphamide Hydroxy_Ifosfamide->Aldophosphamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Active Metabolite) Aldophosphamide->Isophosphoramide_Mustard Acrolein Acrolein Aldophosphamide->Acrolein DNA_Alkylation DNA Alkylation & Cell Death Isophosphoramide_Mustard->DNA_Alkylation

Caption: Metabolic activation pathway of Trofosfamide.

Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_comparison Comparative Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation UHPLC Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Performance_Metrics Calculate Performance Metrics (LLOQ, Precision, Accuracy) Calibration_Curve->Performance_Metrics Final_Report Generate Comparison Guide Performance_Metrics->Final_Report

Caption: Experimental workflow for performance evaluation.

Conclusion

The choice of a mass spectrometer for the bioanalysis of this compound involves a careful consideration of sensitivity, throughput, and robustness. While all the platforms discussed in this guide offer excellent performance for small molecule quantification, subtle differences in their capabilities may make one more suitable for a specific laboratory's needs. The Sciex 7500 system, with its exceptional sensitivity, may be the preferred choice for applications requiring the lowest possible detection limits. The Thermo Scientific Altis Plus and Agilent 6495C offer a balance of high performance and proven reliability, making them workhorses for demanding bioanalytical laboratories. The Waters Xevo TQ-XS is also a robust and reliable platform, well-suited for high-throughput quantitative applications.

It is recommended that laboratories perform their own evaluations using the protocols outlined in this guide to determine the optimal platform for their specific research goals. This comprehensive comparison aims to serve as a valuable resource for the scientific community, facilitating the generation of high-quality bioanalytical data in the critical field of drug development.

A Comparative Stability Analysis: Trofosfamide versus Trofosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical and metabolic stability of the alkylating agent trofosfamide and its deuterated analog, trofosfamide-d4. The strategic replacement of hydrogen atoms with deuterium in this compound is intended to favorably alter its pharmacokinetic profile by enhancing its metabolic stability. This analysis is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by established scientific principles and detailed experimental protocols.

Introduction to Trofosfamide and the Role of Deuteration

Trofosfamide is an orally bioavailable oxazaphosphorine prodrug belonging to the class of nitrogen mustard alkylating agents.[1][2][3] It is structurally related to cyclophosphamide and ifosfamide and is used in the treatment of various cancers.[4][5] As a prodrug, trofosfamide requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[1][6] The metabolism of trofosfamide is a critical determinant of its efficacy and safety profile.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic properties.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[9][10][11] Consequently, deuterated compounds like this compound are expected to exhibit slower metabolism, leading to a longer half-life and potentially improved therapeutic index.[12][]

Chemical and Physical Properties

The fundamental properties of trofosfamide and its deuterated isotopologue are summarized below. The inclusion of four deuterium atoms in this compound results in a slight increase in its molecular weight.

PropertyTrofosfamideThis compound
Molecular Formula C₉H₁₈Cl₃N₂O₂PC₉H₁₄D₄Cl₃N₂O₂P
Molecular Weight 323.58 g/mol 327.61 g/mol
CAS Number 22089-22-11189884-36-3
Appearance Solid powderWhite Solid
Synonyms Ixoten, Trophosphamide, NSC-109723Trophosphamide-d4, Ixoten-d4, NSC 109723-d4

Metabolic Pathways and the Kinetic Isotope Effect

Trofosfamide undergoes extensive metabolism to become active. The two primary metabolic pathways, both mediated by CYP enzymes, are:

  • Ring Hydroxylation (Activation): Hydroxylation at the C4 position of the oxazaphosphorine ring is the rate-limiting step for the formation of the active alkylating species. This pathway leads to the generation of 4-hydroxy-trofosfamide, which exists in equilibrium with its tautomer, aldotrofosfamide. Aldotrofosfamide then breaks down to form the ultimate cytotoxic agent, isophosphoramide mustard, and acrolein.

  • Side-Chain Dechloroethylation (Conversion/Inactivation): This pathway involves the oxidation and cleavage of the chloroethyl side chains. A major outcome of this pathway is the conversion of trofosfamide into ifosfamide, which is itself an active anticancer drug.[1][2][14]

The deuteration in this compound is strategically placed on the oxazaphosphorine ring. Since the C-H bond cleavage at the C4 position is a critical step in the activation pathway, the stronger C-D bond at this position in this compound is expected to slow down the rate of 4-hydroxylation. This application of the Kinetic Isotope Effect would likely reduce the metabolic clearance of the drug, thereby increasing its half-life and overall exposure.

G cluster_0 Metabolic Activation of Trofosfamide Trofosfamide Trofosfamide CYP450 Hepatic CYP450 Enzymes Trofosfamide->CYP450 Metabolized by Trofosfamide_d4 This compound Trofosfamide_d4->CYP450 Slower Metabolism (Kinetic Isotope Effect) Hydroxylation 4-Hydroxylation (Ring Activation) CYP450->Hydroxylation Dechloroethylation Side-Chain Oxidation (Conversion to Ifosfamide) CYP450->Dechloroethylation Active_Metabolites Active Metabolites (Isophosphoramide Mustard) Hydroxylation->Active_Metabolites leads to Ifosfamide Ifosfamide Dechloroethylation->Ifosfamide produces

Caption: Metabolic pathway of Trofosfamide and the expected impact of deuteration.

Comparative Stability Analysis: Expected Outcomes

While direct comparative experimental data for trofosfamide versus this compound is not publicly available, the principles of the Kinetic Isotope Effect allow for a strong hypothesis on their relative stability.[15][16]

Stability ParameterTrofosfamideThis compound (Expected)Rationale
Metabolic Half-Life (t½) in Liver Microsomes Shorter. Clinical studies report a rapid metabolism with a half-life of about 1 hour for the parent drug.[2]LongerThe C-D bonds at the site of metabolic activation are stronger than C-H bonds, leading to a slower rate of CYP450-mediated hydroxylation.[12][]
Intrinsic Clearance (Clint) HigherLowerIntrinsic clearance is directly related to the rate of metabolism. Slower metabolism results in lower clearance.
Plasma Stability Generally stable to chemical degradation, but susceptible to enzymatic metabolism if esterases are present.Similar to trofosfamideDeuteration is not expected to significantly alter non-enzymatic chemical stability in plasma. The primary effect is on enzyme-mediated metabolism.[17][18]

Experimental Protocols

To empirically determine the comparative stability, standardized in vitro assays are essential. Below are detailed protocols for assessing metabolic and plasma stability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the gold standard for evaluating the rate of Phase I metabolism of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of trofosfamide and this compound upon incubation with human liver microsomes.

Materials:

  • Trofosfamide and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (containing an internal standard) for reaction termination

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of trofosfamide and this compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in buffer.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the test compound (trofosfamide or this compound) to the wells. The final substrate concentration is typically 1 µM.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .

G Start Prepare Reagents (Test Compounds, Microsomes, Buffer) Mix Combine Buffer, Microsomes, & NADPH System in 96-well Plate Start->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Add Test Compound to Initiate Reaction PreIncubate->Initiate Sample Terminate Reaction at Time Points (0, 5, 15, 30 min) with Cold Acetonitrile Initiate->Sample Centrifuge Centrifuge to Pellet Protein Sample->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.
Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in a biological matrix.

Objective: To assess the stability of trofosfamide and this compound in human plasma over time.

Materials:

  • Trofosfamide and this compound

  • Pooled Human Plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (containing an internal standard)

  • 96-well incubation plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Thaw frozen plasma at 37°C.

  • Initiation: Add a small volume of the test compound stock solution to the plasma to achieve the desired final concentration (e.g., 5 µM). Mix gently.

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture and immediately quench the reaction with 3-4 volumes of cold ACN containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the parent compound remaining.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time 0.

Conclusion

The strategic deuteration of trofosfamide to create this compound is based on the well-established principle of the Kinetic Isotope Effect. It is strongly hypothesized that this compound will exhibit greater metabolic stability compared to its non-deuterated counterpart due to the increased strength of the C-D bonds at a key site of metabolic activation. This enhanced stability is expected to translate into a longer biological half-life and lower intrinsic clearance. While direct comparative data is pending, the experimental protocols outlined in this guide provide a clear framework for researchers to quantify these stability differences. Such studies are crucial for understanding the potential therapeutic advantages of this compound and guiding its further development as a potentially improved anticancer agent.

References

The Gold Standard for Quantitative Bioanalysis: Trofosfamide-d4 vs. Structural Analogs as Mass Spectrometry Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical research and development, the accurate quantification of drug candidates and their metabolites is paramount. For potent cytotoxic agents like Trofosfamide, an oxazaphosphorine alkylating agent, this precision is not just a matter of analytical rigor but a cornerstone of preclinical and clinical success. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the preferred method for such bioanalysis due to its high sensitivity and selectivity.[1] However, the reliability of these measurements hinges on the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison between the use of a deuterated internal standard, Trofosfamide-d4, and a non-deuterated structural analog for the quantitative analysis of Trofosfamide.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[2][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte.[4]

Superior Performance of Deuterated Internal Standards

The primary advantage of a deuterated standard like this compound lies in its ability to co-elute with the unlabeled analyte (Trofosfamide) during chromatography. This ensures that both compounds experience the same matrix effects—ion suppression or enhancement—which can significantly impact measurement accuracy.[2][3] A non-deuterated structural analog, while similar, will likely have a slightly different retention time, leading to differential matrix effects and potentially compromising the accuracy of the results.[2]

Experimental data from studies on structurally similar oxazaphosphorines, such as Cyclophosphamide and Ifosfamide, consistently demonstrate the superior performance of deuterated internal standards in terms of precision and accuracy.[2][3] These studies show that the use of a deuterated IS leads to lower coefficients of variation (CV%) and results that are less affected by inter-patient matrix variability.[3]

Quantitative Performance Data

The following tables summarize the performance of LC-MS/MS methods for the quantification of oxazaphosphorines using deuterated internal standards. This data serves as a benchmark for the expected performance when using this compound.

Table 1: Method Performance for Cyclophosphamide (CP) and 4-Hydroxycyclophosphamide (4-OHCP) using Deuterated Internal Standards

AnalyteInternal StandardLLOQ (ng/mL)Calibration Curve Range (ng/mL)Reference
Cyclophosphamide4-OHCP-d455 - 60,000[5][6]
4-OHCP4-OHCP-d42.52.5 - 1,000[5][6]
Cyclophosphamide4-OHCP-d41010 - 40,000[7]
4-OHCP4-OHCP-d455 - 4,000[7]

Table 2: Precision and Accuracy Data for Ifosfamide Enantiomers using a Deuterated Internal Standard

AnalyteInter-day Precision (%RSD)Intra-day Precision (%RSD)Accuracy (% of Nominal)Reference
(R)-Ifosfamide3.63 - 15.810.1 - 14.389.2 - 101.5[8][9]
(S)-Ifosfamide3.63 - 15.810.1 - 14.389.2 - 101.5[8][9]

Experimental Protocols

A typical experimental workflow for the quantification of Trofosfamide in a biological matrix (e.g., plasma) using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation
  • Spiking: A known concentration of this compound is spiked into the plasma samples, calibrators, and quality control samples.

  • Protein Precipitation: Proteins are precipitated by adding a solvent like methanol or acetonitrile. This step is crucial to remove the bulk of matrix proteins.[7]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a solution compatible with the LC mobile phase for injection into the LC-MS/MS system.[10]

LC-MS/MS Analysis
  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Trofosfamide from other matrix components. A gradient elution with a mobile phase consisting of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile is typically employed.[5][6][7]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both Trofosfamide and this compound are monitored for quantification.[5][6][10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Quantitative_Analysis_Workflow Figure 1: Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: A typical workflow for drug quantification.

Internal_Standard_Comparison Figure 2: Rationale for Using a Deuterated Internal Standard cluster_deuterated This compound (Deuterated IS) cluster_analog Structural Analog (Non-deuterated IS) Trofosfamide_d4 This compound Trofosfamide Trofosfamide CoElution Co-elution SameMatrixEffect Identical Matrix Effect CoElution->SameMatrixEffect AccurateCorrection Accurate Correction SameMatrixEffect->AccurateCorrection AccurateQuant Accurate Quantification AccurateCorrection->AccurateQuant Analog Structural Analog Trofosfamide2 Trofosfamide DifferentRT Different Retention Time DifferentMatrixEffect Different Matrix Effect DifferentRT->DifferentMatrixEffect InaccurateCorrection Potential for Inaccurate Correction DifferentMatrixEffect->InaccurateCorrection InaccurateQuant Inaccurate Quantification InaccurateCorrection->InaccurateQuant

Caption: Comparison of internal standard types.

Conclusion

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While a non-deuterated structural analog may seem like a cost-effective option, the potential for inaccurate results due to differences in chromatographic behavior and susceptibility to matrix effects makes it a less reliable choice. The use of a deuterated internal standard, such as this compound, provides the most accurate and precise data by ensuring that the internal standard and the analyte behave almost identically during analysis. This leads to robust and defensible results, which are essential for making informed decisions throughout the drug development process.

References

Safety Operating Guide

Safe Disposal of Trofosfamide-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Trofosfamide-d4, a deuterated analog of the cytotoxic agent Trofosfamide. Given its classification as a hazardous substance, stringent disposal protocols must be followed to mitigate risks to personnel and the environment. The procedures outlined below are based on established guidelines for handling cytotoxic and antineoplastic agents.

Core Principle: Hazardous Waste Management

This compound and all materials that have come into contact with it must be managed as hazardous chemotherapeutic waste.[1][2] Disposal in standard laboratory trash, biohazard bags, or via sanitary sewers is strictly prohibited.[2][3] The primary method for the final disposal of this type of waste is high-temperature incineration at a licensed facility.[4][5]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is critical. Different types of waste require specific containers, which are typically color-coded for easy identification.

Waste CategoryDescriptionRecommended Container
Bulk Chemical Waste Unused or expired this compound, partially full vials, and grossly contaminated materials. This includes materials containing more than 3% of the original drug weight.[6]Black RCRA Hazardous Waste Container: A puncture-proof, leak-proof container with a secure lid, clearly labeled as "Hazardous Waste" and specifying the chemical contents.[7]
Trace Contaminated Sharps Needles, syringes, and other sharps that have been used to handle this compound but are now considered "RCRA empty" (containing less than 3% of the original volume).Yellow Chemotherapy Sharps Container: A puncture-resistant container with a restricted opening, specifically designated for chemotherapy sharps and labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[5][8]
Trace Contaminated Solids Personal Protective Equipment (PPE) such as gloves and gowns, bench liners, wipes, and empty vials or packaging that are not visibly contaminated with bulk amounts.Yellow Chemotherapy Waste Bag/Bin: A thick, leak-proof plastic bag or a rigid container with a lid, clearly labeled as "Chemotherapeutic Waste" or "Trace Cytotoxic Waste" for incineration.[2][4][5][8]
Contaminated Liquids Aqueous solutions containing this compound.Leak-proof, tightly sealed container: Must be compatible with the liquid and clearly labeled as hazardous waste with the chemical name and concentration. Do not dispose of down the drain.[2]
Step-by-Step Disposal Protocol

1. Preparation and Personal Protective Equipment (PPE):

  • Before beginning any work that will generate this compound waste, ensure all necessary waste containers are readily accessible in the work area (e.g., within the fume hood or biological safety cabinet).

  • Always wear appropriate PPE, including double chemotherapy-grade gloves, a disposable gown, and eye protection.[7]

2. Segregation at the Source:

  • Immediately after use, segregate waste into the correct container based on the table above.

  • Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.[7]

3. Handling Specific Waste Types:

  • Sharps: Dispose of used needles and syringes immediately into the yellow chemotherapy sharps container without recapping.[1][7] If the syringe contains bulk waste (more than a trace amount), it must be disposed of in the black RCRA container.[7]

  • Solid Waste: Place all contaminated PPE (gloves, gowns, etc.) and disposable items into the designated yellow chemotherapy waste bag or bin.[1][9]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container. Label it clearly as hazardous waste.

  • Empty Vials: Vials that are "RCRA empty" can be disposed of in the yellow chemotherapy waste bin. Vials containing residual powder or liquid are considered bulk waste and must go into the black RCRA container.

4. Container Management and Labeling:

  • Do not overfill waste containers. Seal them when they are three-quarters full.[2]

  • Ensure all containers are properly labeled with "Chemotherapeutic Waste" or "Hazardous Waste" and include the name of the principal investigator and the laboratory location.[2]

5. Spill Management:

  • In the event of a spill, use a chemotherapy spill kit to contain and clean the area.

  • All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be disposed of in the black RCRA hazardous waste container.[1]

6. Waste Pickup and Final Disposal:

  • Store sealed waste containers in a designated, secure satellite accumulation area.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] They will ensure the waste is transported to a permitted facility for high-temperature incineration.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

Trofosfamide_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Assessment cluster_2 Containerization cluster_3 Final Disposal Waste This compound Waste Generated IsBulk Is it Bulk Waste? (>3% residual, unused drug) Waste->IsBulk IsSharp Is it a Sharp? IsBulk->IsSharp No (Trace Waste) BlackBin Black RCRA Container (Bulk Hazardous Waste) IsBulk->BlackBin  Yes IsLiquid Is it Liquid Waste? IsSharp->IsLiquid No YellowSharps Yellow Sharps Container (Trace Chemo Sharps) IsSharp->YellowSharps  Yes YellowBin Yellow Waste Bin/Bag (Trace Solid Waste) IsLiquid->YellowBin No (Solid) LiquidContainer Sealed Liquid Waste Container IsLiquid->LiquidContainer  Yes EHS_Pickup Store for EHS Pickup & Incineration BlackBin->EHS_Pickup YellowSharps->EHS_Pickup YellowBin->EHS_Pickup LiquidContainer->EHS_Pickup

Caption: Decision workflow for this compound waste segregation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.